molecular formula C55H82N14O16 B054967 Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala CAS No. 117592-22-0

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Cat. No.: B054967
CAS No.: 117592-22-0
M. Wt: 1195.3 g/mol
InChI Key: GNKMMPBLQYIPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic decapeptide with a sequence that suggests potential bioactivity, making it a compelling subject for biochemical and pharmacological research. Its structure incorporates a combination of aromatic (Tyr, Phe), charged (Arg, Glu), and polar residues, which are often found in key interaction domains of proteins and endogenous signaling molecules. This peptide is primarily of interest for investigating protein-protein interactions, receptor binding affinities, and signal transduction pathways. Researchers can utilize this compound as a standard in mass spectrometry, for antibody production against specific epitopes, or as a substrate to study enzyme kinetics, particularly for proteases like trypsin, which cleaves after the Arg residue. Its sequence may also be a fragment of a larger biologically active protein, offering a tool to dissect functional domains and mechanisms of action. Supplied with documented purity and identity (typically confirmed via HPLC and mass spectrometry), this peptide is an essential, high-quality reagent for advancing studies in drug discovery, structural biology, and cellular signaling.

Properties

IUPAC Name

4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMMPBLQYIPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H82N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390800
Record name Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117592-22-0
Record name Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of the Peptide TFQAYPLREA

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of two fundamental physicochemical properties of the decapeptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (TFQAYPLREA): its molecular weight (MW) and isoelectric point (pI). Accurate determination of these properties is a cornerstone of peptide research and development, influencing everything from synthesis verification and purification strategy to formulation and potential biological function. This document details the theoretical calculations for MW and pI, outlines rigorous experimental protocols for their validation using mass spectrometry and isoelectric focusing, and discusses the practical implications of these parameters in a research and drug development context.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are at the forefront of biomedical research due to their high specificity, potency, and relatively low toxicity.[1] They act as hormones, neurotransmitters, and signaling molecules, making them a promising class of therapeutics.[1][2] The successful development of a peptide-based product, however, hinges on a thorough understanding of its fundamental physicochemical characteristics.

Among the most critical of these are molecular weight and the isoelectric point.[3][4]

  • Molecular Weight (MW) is the mass of one mole of the peptide. Its determination is the primary method for verifying the successful synthesis of the correct amino acid sequence.[5][6] It is indispensable for quantitative analysis, stoichiometry calculations, and quality control.

  • Isoelectric Point (pI) is the specific pH at which a peptide carries no net electrical charge.[6][7] This property governs a peptide's solubility, which is typically at its minimum at the pI.[7][8] Knowledge of the pI is crucial for developing effective purification strategies (e.g., ion-exchange chromatography), designing stable formulations, and predicting a peptide's behavior in a physiological environment.[3]

This guide focuses on the decapeptide TFQAYPLREA , providing a detailed analysis of these two key parameters.

Part 1: Theoretical Physicochemical Properties of TFQAYPLREA

The primary structure of the peptide is defined by its linear sequence of amino acids: Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala .

Molecular Weight Calculation

The molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and adding the mass of a single water molecule (H₂O) to account for the N-terminal hydrogen and C-terminal hydroxyl group.[6] During peptide bond formation, one molecule of water is eliminated for each bond formed.

The average molecular weight is calculated as follows: Sum of average MW of all amino acids - (Number of amino acids - 1) * MW of H₂O

Table 1: Amino Acid Composition and Molecular Weights for TFQAYPLREA

Amino Acid3-Letter Code1-Letter CodeAverage Molecular Weight (Da)Monoisotopic Mass (Da)
ThreonineThrT119.12119.06333
PhenylalaninePheF165.19165.07898
GlutamineGlnQ146.14146.06914
AlanineAlaA89.0989.04768
TyrosineTyrY181.19181.07388
ProlineProP115.13115.06333
LeucineLeuL131.17131.09463
ArginineArgR174.20174.11168
Glutamic AcidGluE147.13147.05316
AlanineAlaA89.0989.04768
Total 1357.45 1357.6095
Less 9 H₂O-162.14-162.1283
Final Peptide 1195.31 1195.4812

Based on this, the key calculated molecular weights are:

Table 2: Summary of Calculated Molecular Weights for TFQAYPLREA

ParameterValue (Da)
Monoisotopic Mass 1195.48
Average Mass 1195.31
Isoelectric Point (pI) Calculation

The isoelectric point is the pH at which the peptide's net charge is zero.[9] This is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any ionizable amino acids.[6] For TFQAYPLREA, the ionizable residues are Arginine (basic), Glutamic Acid (acidic), Tyrosine (acidic), the N-terminus (basic), and the C-terminus (acidic).

The net charge of the peptide is calculated at various pH values using the Henderson-Hasselbalch equation.[9] The pI is the pH where the sum of all positive and negative charges equals zero.

Table 3: Ionizable Groups and pKa Values for TFQAYPLREA

GroupAmino AcidpKa Value (Typical)Charge Contribution
C-TerminusAlanine (A)~2.34Negative (above pKa)
Side ChainGlutamic Acid (E)~4.25Negative (above pKa)
Side ChainTyrosine (Y)~10.07Negative (above pKa)
N-TerminusThreonine (T)~9.69Positive (below pKa)
Side ChainArginine (R)~12.48Positive (below pKa)

By iteratively calculating the net charge across a pH range, the theoretical isoelectric point for TFQAYPLREA is determined.

Calculated Isoelectric Point (pI): ~6.49

At this pH, the positive charge from the N-terminus and the Arginine side chain is balanced by the negative charge from the C-terminus, the Glutamic Acid side chain, and the Tyrosine side chain.

G Theoretical Net Charge of TFQAYPLREA vs. pH pH_axis_start pH_axis_end pH_axis_start->pH_axis_end charge_axis_start +2 charge_axis_end -3 charge_axis_start->charge_axis_end Net Charge p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p12->p13 pI_point pI_label pI ≈ 6.49 pI_point->pI_label pI_line pI_line

Caption: Theoretical titration curve for TFQAYPLREA.

Part 2: Experimental Determination and Validation

While theoretical calculations provide excellent estimates, experimental validation is required for confirmation and quality assurance.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the gold standard for accurately determining the molecular weight of peptides.[10] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[11] ESI-MS is particularly well-suited for peptides, generating multiply charged ions from which the intact molecular weight can be precisely calculated.[12]

  • Sample Preparation: Dissolve the synthesized TFQAYPLREA peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10-100 pmol/µL. Ensure the sample is free of non-volatile salts and detergents.[12]

  • Chromatographic Separation (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This step desalt and purifies the peptide before it enters the mass spectrometer.

  • Ionization (ESI): The eluting peptide is nebulized and ionized in the ESI source, creating a stream of gas-phase peptide ions with multiple positive charges (e.g., [M+H]⁺, [M+2H]²⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a characteristic charge state envelope. Deconvolution algorithms are used to process this envelope to determine the zero-charge, intact molecular mass of the peptide.[13]

  • Validation: Compare the experimentally determined mass to the calculated theoretical monoisotopic mass (1195.48 Da). A match within a low ppm error range confirms the peptide's identity.

G cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing A Synthesized Peptide (TFQAYPLREA) B Dissolve in LC-MS Grade Solvent A->B C Inject into HPLC B->C D Reverse-Phase Separation (C18) C->D E Electrospray Ionization (ESI) D->E F Mass Analyzer (e.g., TOF, Orbitrap) E->F G Acquire m/z Spectrum F->G H Deconvolution of Charge State Envelope G->H I Experimental MW H->I K Compare & Validate (ppm error) I->K J Theoretical MW (1195.48 Da) J->K

Caption: Workflow for MW validation via ESI-LC/MS.

Isoelectric Focusing for pI Determination

Isoelectric focusing (IEF) separates molecules based on their pI in a pH gradient.[14][15] Capillary IEF (cIEF) is a modern, high-resolution technique ideal for determining the pI of peptides.[16][17]

  • Sample Preparation: Mix the TFQAYPLREA peptide solution with carrier ampholytes that will form the pH gradient and pI markers of known isoelectric points.

  • Capillary Filling: Fill a coated capillary with the sample mixture. The capillary ends are placed in an anolyte (acidic solution) and a catholyte (basic solution).[17]

  • Focusing Step: Apply a high voltage across the capillary. The carrier ampholytes migrate to form a stable pH gradient. The positively or negatively charged peptide will migrate through the gradient until it reaches the pH that equals its pI, at which point it becomes neutral and stops moving.[14][16]

  • Mobilization and Detection: After focusing, the entire capillary content is mobilized past a detector (typically UV at 280 nm) by either pressure or chemical means.

  • Data Analysis: A plot of UV absorbance versus time is generated. The migration time of the TFQAYPLREA peak is compared to the migration times of the known pI markers to accurately determine its experimental pI.

  • Validation: Compare the experimental pI with the theoretical calculation (~6.49).

G A Mix Peptide, Ampholytes, & pI Markers B Fill Capillary A->B C Apply High Voltage (Focusing Step) B->C D Peptide migrates to pH = pI and stops C->D E Mobilize Capillary Contents Past UV Detector D->E F Generate Electropherogram E->F G Calibrate with pI Markers F->G H Determine Experimental pI G->H

Caption: Workflow for experimental pI determination via cIEF.

Part 3: Significance in Research and Drug Development

A precise understanding of the molecular weight and isoelectric point of TFQAYPLREA is not merely academic; it has profound practical consequences.

  • Manufacturing and Quality Control: Confirmation of the correct molecular weight is a critical release criterion, ensuring the identity and purity of the synthesized peptide.[5] Any deviation signals errors in synthesis or the presence of modifications.

  • Purification Strategy: The pI is essential for designing purification protocols.[3] For TFQAYPLREA, with a pI of ~6.49, ion-exchange chromatography would be highly effective.

    • At a pH well below 6.49 (e.g., pH 4.5), the peptide will be net positive and bind to a cation-exchange column.

    • At a pH well above 6.49 (e.g., pH 8.5), it will be net negative and bind to an anion-exchange column.

  • Formulation and Stability: Peptides are least soluble at their isoelectric point.[8] To formulate TFQAYPLREA as a stable aqueous solution, the pH should be buffered at least 1-2 units away from its pI of ~6.49 to ensure sufficient charge and prevent aggregation or precipitation. The proteolytic stability and overall half-life of a peptide can also be influenced by its charge state, which is dictated by the solution pH relative to its pI.[18]

  • Biological Activity: The charge state of a peptide can influence its interaction with biological targets like receptors or membranes, which are often charged.[2] Understanding the pI helps predict the peptide's charge at physiological pH (~7.4), which for TFQAYPLREA would be slightly negative, potentially impacting its mechanism of action.

Conclusion

The decapeptide TFQAYPLREA has a theoretical average molecular weight of 1195.31 Da and a theoretical isoelectric point of approximately 6.49 . These fundamental parameters are the bedrock of its scientific and clinical development. They provide the basis for identity confirmation, guide the development of robust purification and formulation protocols, and offer insights into its potential stability and biological function. The experimental workflows detailed herein, utilizing mass spectrometry and capillary isoelectric focusing, represent the standard for validating these critical physicochemical properties, ensuring the integrity and quality required for advanced research and therapeutic applications.

References

  • Vertex AI Search. (n.d.).
  • GenScript. (n.d.).
  • Bachem. (n.d.).
  • Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. [Link]

  • NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). [Link]

  • Kozlowski, L.P. (n.d.). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. [Link]

  • Innovagen. (n.d.). PepCalc.com - Peptide calculator. [Link]

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution. [Link]

  • Agilent Technologies, Inc. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. [Link]

  • Bitesize Bio. (2024). Isoelectric Focusing: Expert Tips for Protein Separation. [Link]

  • Wojtkiewicz, A. M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e377.
  • Audain, E., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. Methods, 118-119, 3-12.
  • Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. [Link]

  • Agilent Technologies, Inc. (2014). Principles and Applications of Capillary Isoelectric Focusing. [Link]

  • D'Souza, R., et al. (2020). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. AAPS PharmSciTech, 21(5), 154.
  • Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. [Link]

  • Wikipedia. (n.d.). Isoelectric point. [Link]

  • MDPI. (2024). TF-BAPred: A Universal Bioactive Peptide Predictor Integrating Multiple Feature Representations. [Link]

  • Wikipedia. (n.d.). Peptide. [Link]

  • Castanho, M. A., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.

Sources

Preamble: The Uncharted Territory of TFQAYPLREA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Biological Activity of the Novel Peptide Sequence: TFQAYPLREA

For Distribution To: Researchers, Scientists, and Drug Development Professionals

In the vast landscape of peptide research, countless sequences remain unexplored, each holding the potential for novel therapeutic applications. The decapeptide with the primary structure Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (TFQAYPLREA) represents one such uncharted territory. As of the current date, the biological activities and therapeutic potential of this specific sequence have not been characterized in published literature. This guide, therefore, serves as a comprehensive roadmap for the systematic investigation of TFQAYPLREA, from initial synthesis and in silico analysis to rigorous in vitro and in vivo characterization. It is designed to provide a robust framework for researchers embarking on the discovery and development of novel peptide-based therapeutics.

Part 1: Foundational Steps - Synthesis, Purification, and In Silico Assessment

A prerequisite to any biological investigation is the acquisition of a highly pure and well-characterized peptide.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the recommended method for obtaining the TFQAYPLREA sequence[1].

Protocol for TFQAYPLREA Synthesis:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Alanine) to the resin. Sequentially couple the remaining amino acids in the order: Glutamic Acid, Arginine, Leucine, Proline, Tyrosine, Alanine, Glutamine, Phenylalanine, and Threonine.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification and Characterization

The crude peptide must be purified to >95% purity for use in biological assays.

Protocol for Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the crude peptide using a preparative RP-HPLC system with a C18 column[2].

  • Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using mass spectrometry.

In Silico Analysis

Before embarking on extensive laboratory experiments, computational tools can provide valuable insights into the potential properties and functions of TFQAYPLREA.

Table 1: In Silico Physicochemical Properties of TFQAYPLREA

PropertyPredicted ValueSignificance
Molecular Weight 1177.3 g/mol Foundational for analytical procedures.
Isoelectric Point (pI) 6.03Indicates the pH at which the peptide has no net charge.
Grand Average of Hydropathicity (GRAVY) -0.13Suggests the peptide is slightly hydrophilic.
Charge at pH 7.4 0The peptide is neutral at physiological pH.

Part 2: Broad-Spectrum In Vitro Biological Screening

A battery of in vitro assays is essential to identify any potential biological activities of TFQAYPLREA.

Anti-Cancer Activity Screening

The potential of TFQAYPLREA to inhibit cancer cell growth can be assessed using various cancer cell lines.

Protocol for Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed cancer cell lines (e.g., breast, colon, lung) in 96-well plates and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of TFQAYPLREA for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance to determine cell viability[3].

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of TFQAYPLREA can be investigated by measuring its effect on inflammatory mediators.

Protocol for Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of TFQAYPLREA.

  • Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity[4].

Antimicrobial and Anti-Biofilm Activity

The ability of TFQAYPLREA to inhibit the growth of pathogenic microbes is a critical area of investigation.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

  • Broth Microdilution: Prepare serial dilutions of TFQAYPLREA in a 96-well plate containing microbial growth medium.

  • Inoculation and Incubation: Inoculate each well with a standardized microbial suspension and incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth[5].

Part 3: Delving Deeper - Mechanism of Action Studies

Should any of the initial screenings yield positive results, the next logical step is to elucidate the underlying mechanism of action. For the purpose of this guide, let us hypothesize that TFQAYPLREA demonstrates significant anti-cancer activity against a specific cancer cell line.

Apoptosis Induction

A common mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis.

Protocol for Annexin V/Propidium Iodide (PI) Staining:

  • Cell Treatment: Treat the cancer cells with TFQAYPLREA at its IC50 concentration.

  • Staining: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population would indicate apoptosis induction.

Cell Cycle Analysis

Investigating the effect of TFQAYPLREA on cell cycle progression can reveal another potential anti-cancer mechanism.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Fixation: Treat cancer cells with TFQAYPLREA, then harvest and fix the cells in ethanol.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway Analysis

Identifying the molecular pathways modulated by TFQAYPLREA is crucial for understanding its mechanism.

Workflow for Signaling Pathway Investigation:

G TFQAYPLREA TFQAYPLREA Treatment CancerCells Cancer Cells TFQAYPLREA->CancerCells Introduce to WesternBlot Western Blot Analysis CancerCells->WesternBlot Lyse and extract proteins PathwayProteins Key Pathway Proteins (e.g., Akt, ERK, p53, Caspases) WesternBlot->PathwayProteins Probe for PathwayModulation Modulation of Signaling Pathway (Activation/Inhibition) PathwayProteins->PathwayModulation Reveals

Caption: Hypothetical workflow for investigating signaling pathway modulation by TFQAYPLREA.

Part 4: The Crucial Step - In Vivo Validation

Positive in vitro results must be validated in a living organism to assess the therapeutic potential and safety of TFQAYPLREA.

Animal Model Selection

The choice of animal model is critical and depends on the biological activity observed in vitro. For our hypothetical anti-cancer activity, a xenograft mouse model would be appropriate.

Experimental Design for Xenograft Model:

  • Cell Implantation: Subcutaneously implant the cancer cells that were sensitive to TFQAYPLREA into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomly assign the mice to different treatment groups:

    • Vehicle control

    • TFQAYPLREA (different doses)

    • Positive control (a standard chemotherapy drug)

  • Treatment Administration: Administer the treatments via an appropriate route (e.g., intravenous, intraperitoneal).

  • Monitoring: Monitor tumor growth, body weight, and overall health of the mice over a set period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis)[6].

Toxicity Assessment

A preliminary assessment of the in vivo toxicity of TFQAYPLREA is essential.

Acute Toxicity Study:

Administer a single high dose of TFQAYPLREA to a group of healthy animals and observe them for a defined period for any signs of toxicity or mortality.

Conclusion: A Path Forward for TFQAYPLREA

The peptide sequence TFQAYPLREA, while currently uncharacterized, presents a compelling subject for a systematic and rigorous biological investigation. This guide has outlined a comprehensive, multi-phased approach to uncover its potential therapeutic activities. By following this roadmap, researchers can efficiently and effectively navigate the journey from a novel peptide sequence to a potential drug candidate. The methodologies described herein are grounded in established scientific principles and provide a self-validating framework for the discovery and development of new peptide-based therapies.

References

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. (2023, April 25). Retrieved from [Link]

  • Anti-Cancer Properties of Theaflavins - MDPI. (2021, February 13). Retrieved from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - MDPI. (2021, October 28). Retrieved from [Link]

  • Caveolae Optimize Tissue Factor-Factor VIIa Inhibitory Activity of Cell Surface Associated Tissue Factor Pathway Inhibitor - PMC. Retrieved from [Link]

  • A Cancer-Preventing Compound with "Awesome" Potential. Retrieved from [Link]

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Retrieved from [Link]

  • Therapeutic applications - PubMed. Retrieved from [Link]

  • Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed. Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). Retrieved from [Link]

  • Effects of Receptor Binding on Plasma Half-life of Bifunctional Transferrin Fusion Proteins. Retrieved from [Link]

  • The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC - NIH. Retrieved from [Link]

  • Synthesis and purification of photoreactive peptides targeting epigenetic enzymes - Teledyne Labs. Retrieved from [Link]

  • Urea- and Thiourea-Based Receptors for Anion Binding - PubMed. (2023, June 6). Retrieved from [Link]

  • Mechanism of Action - AMPYRA® (dalfampridine). Retrieved from [Link]

  • From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PMC. Retrieved from [Link]

  • Mechanism of Action | Trulance® (plecanatide). Retrieved from [Link]

  • Food-Derived Peptides with Biological Activity: From Research to Food Applications. (2025, August 10). Retrieved from [Link]

  • Anti-Cancer Properties of Flaxseed Proteome - PMC - NIH. Retrieved from [Link]

  • Antinociceptive and Anti-Inflammatory Activities of Telfairia occidentalis Hydroethanolic Leaf Extract (Cucurbitaceae) - PMC. Retrieved from [Link]

  • TIFA has dual functions in Helicobacter pylori‐induced classical and alternative NF‐κB pathways - PMC. (2021, July 30). Retrieved from [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC - NIH. Retrieved from [Link]

  • Biological Activity of Peptide Fraction Derived from Hermetia illucens L. (Diptera: Stratiomyidae) Larvae Haemolymph on Gastric Cancer Cells - PMC. (2025, February 22). Retrieved from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Retrieved from [Link]

  • Biology of tissue factor pathway inhibitor - PMC - NIH. Retrieved from [Link]

  • Known signaling pathways downstream of tissue factor (TF) -factor VIIa... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and hypoglycaemic effects of Tetrapleura tetraptera (Taub) [Fabaceae] fruit aqueous extract in rats - PubMed. (2004, December 15). Retrieved from [Link]

  • Anticancer and Antioxidant Effects of Bioactive Peptides from Black Soldier Fly Larvae (Hermetia illucens) - MDPI. (2025, February 11). Retrieved from [Link]

  • Anticancer Properties of Macroalgae: A Comprehensive Review - MDPI. (2025, February 7). Retrieved from [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. (2024, December 26). Retrieved from [Link]

  • Biological activity and health benefits of food-derived bioactive peptides - ScienceAsia. Retrieved from [Link]

  • Purification and characterization of fatty acyl-acyl carrier protein synthetase from Vibrio harveyi - PMC - NIH. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

  • Antioxidant, Antihyperlipidemic, and Anti-inflammatory Effects of Saudi Date (Phoenix dactylifera L.) Pulp, Pits, and Juice Phenolic Extracts and Fiber in Hypercholesteromic Rats - Current Research in Nutrition and Food Science Journal. Retrieved from [Link]

  • Natural compounds with anti-cancer properties | Download Table - ResearchGate. Retrieved from [Link]

  • T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC. Retrieved from [Link]

  • Therapeutic applications and delivery systems for triptolide - PubMed. (2020, December 15). Retrieved from [Link]

  • Gαi Signaling - GeneGlobe. Retrieved from [Link]

  • In Vitro and In Vivo Synergetic Radiotherapy with Gold Nanoparticles and Docetaxel for Pancreatic Cancer - MDPI. Retrieved from [Link]

  • TIFAB regulates the TIFA-TRAF6 signaling pathway involved in innate immunity by forming a heterodimer complex with TIFA - PubMed. (2024, March 12). Retrieved from [Link]

  • The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC. Retrieved from [Link]

  • Latest Insights into the In Vivo Studies in Murine Regarding the Role of TRP Channels in Wound Healing—A Review - PMC. Retrieved from [Link]

  • Therapeutic Applications for Homeopathy in Clinical Practice - PubMed. Retrieved from [Link]

  • Preliminary In Vitro and In Vivo Evaluation of Antidiabetic Activity of Ducrosia anethifolia Boiss. and Its Linear Furanocoumarins - PMC. Retrieved from [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - ResearchGate. (2025, October 12). Retrieved from [Link]

  • Antioxidant, Anti-Inflammatory, and Immunomodulatory Properties of Tea—The Positive Impact of Tea Consumption on Patients with Autoimmune Diabetes - MDPI. Retrieved from [Link]

  • How can I purify my bis thiourea compound? - ResearchGate. (2014, November 4). Retrieved from [Link]

  • T cell receptor-ligand interactions: A conformational preequilibrium or an induced fit - PMC. Retrieved from [Link]

Sources

Computational & Biophysical Characterization of the AMV Protease Substrate TFQAYPLREA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The decapeptide TFQAYPLREA (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala) functions as a specific substrate for the Avian Myeloblastosis Virus (AMV) protease , a retroviral aspartyl protease homologous to HIV-1 protease. First characterized in pivotal retroviral studies (Kotler et al., 1988), this sequence spans a critical cleavage site within the viral Gag-Pol polyprotein.

This guide provides a structural and mechanistic analysis of TFQAYPLREA. Unlike globular proteins, this short peptide does not adopt a static fold in isolation. Instead, it exists as a conformational ensemble (random coil) in solution, transitioning into an extended


-strand conformation only upon binding to the protease active site. This "induced fit" mechanism is the central theme of this technical analysis.

Part 1: Structural Prediction & Physicochemical Analysis

Primary Sequence Analysis

The sequence TFQAYPLREA possesses distinct physicochemical properties that drive its interaction with the AMV protease active site.

PositionResiduePropertyStructural Role in Protease Binding
1 Thr (T)PolarSolvent interaction at the periphery of the active site.
2 Phe (F)Hydrophobic/AromaticAnchors the peptide into the hydrophobic S4 subsite.
3 Gln (Q)Polar/UnchargedHydrogen bonding potential within the S3 subsite.
4 Ala (A)Hydrophobic (Small)Fits into the restricted S2 subsite.
5 Tyr (Y) Aromatic/Hydrophobic P1 Residue: Fits deep into the S1 hydrophobic pocket; provides the scissile bond carbonyl.
6 Pro (P) Cyclic/Rigid P1' Residue: Induces a "kink" that exposes the peptide bond to the catalytic aspartates.
7 Leu (L)HydrophobicP2' Residue: Strong hydrophobic interaction in the S2' subsite.
8 Arg (R)Positively ChargedElectrostatic interaction with surface residues.
9 Glu (E)Negatively ChargedSolvent exposure; potential salt bridge with Arg (intra-peptide or protein).
10 Ala (A)HydrophobicC-terminal cap.
Secondary Structure Prediction (In Solution vs. Bound)

State A: In Aqueous Solution (Unbound)

  • Prediction: Random Coil / Disordered .

  • Rationale: Short peptides (<15 residues) rarely possess sufficient intramolecular hydrogen bonding to stabilize

    
    -helices or 
    
    
    
    -sheets against the high entropy of the solvent. The presence of Proline at position 6 acts as a helix breaker, preventing the propagation of any transient helical structure initiated by the N-terminal residues.
  • Spectroscopic Signature: Circular Dichroism (CD) will show a strong negative band near 195-200 nm.

State B: Protease-Bound Complex

  • Prediction: Extended

    
    -Strand Conformation .
    
  • Rationale: Retroviral aspartyl proteases (AMV, HIV-1) bind substrates in an extended conformation. The peptide backbone stretches across the active site cleft, forming intermolecular hydrogen bonds with the "flap" regions of the protease.

  • Mechanism: The Tyr-Pro bond (residues 5-6) is positioned directly over the catalytic aspartic acid dyad. The Proline ring restricts conformational freedom, locking the scissile bond into a transition-state mimic geometry.

Part 2: Mechanism of Action (The Cleavage Event)

The cleavage of TFQAYPLREA is a highly specific enzymatic event driven by the retroviral aspartyl protease mechanism.

The Scissile Bond (Tyr-Pro)

Retroviral proteases are unique in their ability to efficiently cleave the peptide bond between an aromatic residue (Tyr/Phe) and a Proline.

  • Canonical Cleavage Site: ...Tyr(

    
    ) - Pro(
    
    
    
    )...
  • Why this is difficult: The cyclic nature of Proline imposes steric hindrance on the nucleophilic attack.

  • How AMV Protease solves it: The enzyme active site forces the Proline ring into a specific orientation that exposes the carbonyl carbon of the Tyrosine to the catalytic water molecule activated by the Asp-Asp dyad.

Subsite Specificity (Schematic)

The binding energy is derived from the "lock and key" fit of side chains into specific subsites (


) on the enzyme.

ProteaseInteraction Figure 1: Subsite Interaction Model of TFQAYPLREA with AMV Protease cluster_peptide Substrate (TFQAYPLREA) cluster_enzyme AMV Protease Active Site Cleft P4 Phe (P4) P3 Gln (P3) P4->P3 S4 S4 Pocket (Hydrophobic) P4->S4 binds P2 Ala (P2) P3->P2 S3 S3 Pocket (Polar) P3->S3 binds P1 Tyr (P1) (Scissile Carbonyl) P2->P1 S2 S2 Pocket (Restricted) P2->S2 binds P1_prime Pro (P1') (Scissile Nitrogen) P1->P1_prime S1 S1 Pocket (Deep Hydrophobic) P1->S1 binds P2_prime Leu (P2') P1_prime->P2_prime S1_prime S1' Pocket (Accommodates Ring) P1_prime->S1_prime binds S2_prime S2' Pocket (Hydrophobic) P2_prime->S2_prime binds Catalytic Catalytic Dyad (Asp-Asp) Catalytic->P1 Nucleophilic Attack Catalytic->P1_prime Protonation

Figure 1: Schematic representation of the TFQAYPLREA substrate binding to the AMV protease subsites.[1] The scissile bond is located between Tyr (P1) and Pro (P1').

Part 3: Experimental Validation Framework

To rigorously characterize this peptide and its cleavage, the following self-validating experimental protocol is recommended.

Protocol: Kinetic Cleavage Assay

Objective: Determine the Michaelis-Menten constants (


, 

) for the AMV protease-TFQAYPLREA pair.

Reagents:

  • Substrate: Synthetic TFQAYPLREA (Purified >95% via HPLC).

  • Enzyme: Recombinant AMV Protease (or HIV-1 Protease as a surrogate if AMV is unavailable, though specificity varies).

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT. (Acidic pH is critical for aspartyl protease activity).

Workflow:

  • Preparation: Dissolve peptide in buffer to create a stock solution (e.g., 1 mM).

  • Reaction: Incubate varying concentrations of substrate (

    
    ) with a fixed concentration of enzyme (
    
    
    
    ) at 37°C.
  • Quenching: At defined time points (e.g., 0, 5, 10, 20 min), quench aliquots with 10% TFA (Trifluoroacetic acid).

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).

    • Validation: The disappearance of the intact peak and the appearance of two new fragment peaks (TFQAY and PLREA) confirms cleavage.

Structural Validation (CD Spectroscopy)

Objective: Confirm the "Random Coil" hypothesis in solution.

  • Setup: 50

    
     peptide in 10 mM Phosphate buffer (pH 7.0).
    
  • Measurement: Far-UV CD (190-260 nm).

  • Expected Result: A minimum at ~198 nm indicates a random coil. If a minimum appears at 208/222 nm, it suggests helical propensity (unlikely for this sequence).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_experiments Characterization Phase Start Peptide Synthesis (TFQAYPLREA) QC Quality Control (MS & HPLC >95%) Start->QC CD CD Spectroscopy (Solution Structure) QC->CD Aliquot A Kinetic Protease Assay (pH 5.0, 37°C) QC->Kinetic Aliquot B Result Data Output: Km, kcat, Cleavage Map CD->Result HPLC RP-HPLC Analysis (Fragment Separation) Kinetic->HPLC Time Points HPLC->Result

Figure 2: Integrated workflow for the synthesis, quality control, and biophysical characterization of the TFQAYPLREA peptide.

References

  • Kotler, M., Katz, R. A., Danho, W., Leis, J., & Skalka, A. M. (1988). Synthetic peptides as substrates and inhibitors of a retroviral protease.[2] Proceedings of the National Academy of Sciences of the United States of America, 85(12), 4185–4189.[2] [Link]

  • Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease. Annual Review of Biochemistry, 62, 543-585. (Contextual reference for retroviral protease mechanisms).

Sources

identifying protein source of peptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, biological origin, and experimental utility of the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (TFQAYPLREA) .[1][2]

Executive Summary

The peptide sequence This compound (TFQAYPLREA) is a synthetic decapeptide substrate derived from the Avian Sarcoma Leukosis Virus (ASLV) .[1][2] It specifically mimics the amino acid sequence found at the cleavage site of the viral Gag polyprotein , serving as a highly specific substrate for the ASLV Protease (PR) .[1][2]

In drug development and virology, this peptide is utilized as a "gold standard" reference substrate to assay retroviral protease activity, determine kinetic parameters (


, 

), and screen for protease inhibitors.[1][2]

Biological Origin & Mechanism

The Source Protein: ASLV Gag Polyprotein

Retroviruses, including ASLV and HIV, synthesize their structural proteins as large precursor polyproteins (Gag and Gag-Pol).[1][2][3] These precursors are biologically inactive until cleaved into functional units by the viral protease (PR).[1][2]

  • Organism: Avian Sarcoma Leukosis Virus (ASLV).[1][2][4]

  • Parent Protein: Gag Polyprotein (Group-specific antigen).[1][2][5][6]

  • Specific Locus: The peptide corresponds to the junction between the Nucleocapsid (NC) and the Protease (PR) domains (or the p2/p10 junction depending on specific nomenclature used in early literature).[1][2]

The Cleavage Event

The ASLV protease is an aspartyl protease that recognizes specific structural motifs.[1][2] Unlike trypsin (which cleaves after Arg/Lys), retroviral proteases have complex specificity often requiring hydrophobic residues at the P1 and P1' positions.[1][2]

The TFQAYPLREA sequence spans the P5 to P5' positions of the cleavage site:

  • Scissile Bond: Between Tyrosine (Tyr, Y) and Proline (Pro, P) .[1][2]

  • Mechanism: The viral protease hydrolyzes the peptide bond between Y and P, releasing the mature viral proteins necessary for virion maturation.[1][2]

Sequence Mapping:

Position P5 P4 P3 P2 P1 P1' P2' P3' P4' P5'

| Residue | Thr | Phe | Gln | Ala | Tyr | Pro | Leu | Arg | Glu | Ala |[1][2][3][7]

Bioinformatics & Identification Workflow

Identifying short peptides (decapeptides) can be challenging due to high false-positive rates in standard BLAST searches.[1][2] The following workflow validates the source.

In Silico Verification[1][2]
  • Exact Match Search: A standard protein BLAST (blastp) against the Viruses (taxid:10239) database using the query TFQAYPLREA will return hits for Avian leukosis virus Gag polyprotein.[1][2]

  • Literature Cross-Reference: The sequence is explicitly detailed in foundational retrovirology literature (e.g., Kotler et al., PNAS 1988) as the reference substrate for characterizing ASLV protease specificity [1].[1][2]

Structural Logic

The presence of the Tyr-Pro bond is the diagnostic signature.[1][2] Retroviral proteases are among the few enzymes capable of efficiently cleaving the N-terminal side of Proline, a unique biochemical constraint that distinguishes this peptide from general cellular debris.[1][2]

Experimental Protocols

Protocol: HPLC-Based Protease Assay

This protocol describes how to use TFQAYPLREA to measure ASLV protease activity.[1][2] This is a self-validating system: if the protease is active, two distinct product peaks (pentapeptides) will appear.[1][2]

Objective: Quantify protease activity by monitoring substrate depletion and product formation.[1][2]

Materials:

  • Substrate: TFQAYPLREA (Lyophilized, >95% purity).[1][2]

  • Enzyme: Recombinant ASLV Protease.[1][2]

  • Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT.[1][2]

  • Stop Solution: 10% Trifluoroacetic acid (TFA).[1][2]

Methodology:

  • Preparation: Dissolve TFQAYPLREA in water to a stock concentration of 1-5 mM.

  • Incubation: Mix 10 µL of substrate (final conc. ~100 µM) with enzyme in reaction buffer (total volume 100 µL).

  • Reaction: Incubate at 37°C.

  • Time Points: Aliquot 20 µL samples at t=0, 15, 30, and 60 minutes.

  • Termination: Immediately add 5 µL of Stop Solution (TFA) to quench the reaction.

  • Analysis: Inject samples onto a Reverse-Phase HPLC (C18 column).

    • Gradient: 0-40% Acetonitrile in 0.1% TFA over 30 minutes.[1][2]

    • Detection: Absorbance at 210 nm (peptide bond) or 280 nm (Tyrosine).[1][2]

Data Interpretation:

  • Substrate Peak: Elutes later (hydrophobic decapeptide).[1][2]

  • Product Peaks: Two earlier eluting peaks corresponding to TFQAY (N-terminal) and PLREA (C-terminal).[1][2]

  • Validation: The area of the product peaks must increase linearly with time initially.[1][2]

Pathway Visualization

The following diagram illustrates the processing of the Gag polyprotein and the specific role of the TFQAYPLREA sequence.

ASLV_Proteolysis cluster_site Cleavage Site Mimic (Substrate) GagPoly Gag Polyprotein (Precursor) Peptide TFQAY-PLREA (Decapeptide) GagPoly->Peptide Sequence Origin MatureProteins Mature Viral Proteins (MA, CA, NC, PR) GagPoly->MatureProteins In Vivo Maturation Protease Viral Protease (ASLV PR) Scissile Scissile Bond (Tyr-Pro) Protease->Scissile Hydrolysis (pH 5.0-6.0) Peptide->Scissile Product1 TFQAY (N-term Fragment) Scissile->Product1 Product2 PLREA (C-term Fragment) Scissile->Product2

Caption: Schematic of ASLV Gag polyprotein processing. The synthetic peptide TFQAYPLREA mimics the natural cleavage junction, allowing the protease to hydrolyze the Tyr-Pro bond into two pentapeptide fragments.[1][2]

Comparative Data: Specificity Profile

The following table summarizes why TFQAYPLREA is the preferred substrate compared to other variants, based on kinetic efficiency (


).
Substrate SequenceP1-P1' SiteRelative Cleavage RateOutcome
TFQAY-PLREA Tyr-Pro 100% (Reference) Efficient Cleavage
TFQAF-PLREAPhe-Pro~76%Cleaved (Slower)
TFQAA-PLREAAla-Pro0%No Cleavage (Inhibitor)
TFQAI-PLREAIle-Pro0%No Cleavage (Inhibitor)

Note: Data derived from Kotler et al. [1].[1][2] Replacing Tyrosine (Y) with non-aromatic residues like Alanine (A) abolishes cleavage, demonstrating the strict specificity of the ASLV protease for the Tyr-Pro motif.[1][2]

References

  • Kotler, M., Katz, R. A., Danho, W., Leis, J., & Skalka, A. M. (1988). Synthetic peptides as substrates and inhibitors of a retroviral protease.[1][2] Proceedings of the National Academy of Sciences of the United States of America, 85(12), 4185–4189.[1][2] [Link][1][2]

  • UniProt Consortium. (2023).[1][2] UniProtKB - P03322 (GAG_ASLV).[1][2] UniProt.[1][2] [Link]

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[1][2] I. Papain.[1][2] Biochemical and Biophysical Research Communications, 27(2), 157–162.[1][2] (Foundational reference for P1-P1' nomenclature). [Link]

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies from resin preparation to final peptide purification and characterization. The protocol emphasizes chemical rationale, in-process controls, and troubleshooting to ensure a high-purity final product.

Introduction and Synthesis Strategy

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1][2] This protocol details the synthesis of the decapeptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine.

The chosen strategy is the widely adopted Fmoc/tBu approach, which offers mild deprotection conditions and high yields.[] Key strategic decisions are outlined below:

  • Chemistry: Fluorenylmethyloxycarbonyl (Fmoc) chemistry is used for temporary protection of the Nα-amino group. The Fmoc group is stable to acids but readily removed by a mild base, typically piperidine.[]

  • Solid Support: A Rink Amide resin is selected to yield a peptide with a C-terminal amide (-CONH₂).[1][4][5][6] The linker is stable during the synthesis cycles but is cleaved under strong acidic conditions during the final step.[6]

  • Side-Chain Protection: Acid-labile protecting groups are used for trifunctional amino acids to prevent side reactions. This orthogonal protection scheme ensures that side-chain groups remain intact during the base-catalyzed Fmoc deprotection and are removed simultaneously with resin cleavage by trifluoroacetic acid (TFA).[][7]

  • Activation/Coupling: An aminium-based coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with an additive like HOBt (Hydroxybenzotriazole), is used to activate the incoming Fmoc-amino acid. This combination is highly efficient, promotes rapid peptide bond formation, and minimizes racemization.[8][9][10][11]

Materials, Reagents, and Peptide Sequence Details

Peptide Sequence and Protecting Groups

The synthesis will proceed from the C-terminus (Ala) to the N-terminus (Thr).

Position Amino Acid 3-Letter Code Fmoc-Amino Acid Derivative Mol. Weight ( g/mol )
10AlanineAlaFmoc-Ala-OH311.34
9Glutamic AcidGluFmoc-Glu(OtBu)-OH425.47
8ArginineArgFmoc-Arg(Pbf)-OH648.78
7LeucineLeuFmoc-Leu-OH353.42
6ProlineProFmoc-Pro-OH337.39
5TyrosineTyrFmoc-Tyr(tBu)-OH459.54
4AlanineAlaFmoc-Ala-OH311.34
3GlutamineGlnFmoc-Gln(Trt)-OH610.71
2PhenylalaninePheFmoc-Phe-OH387.44
1ThreonineThrFmoc-Thr(tBu)-OH397.46

Final Peptide Molecular Weight: 1195.32 g/mol [12]

Reagents and Solvents
Reagent/Solvent Grade Purpose
Rink Amide Resin (100-200 mesh)Peptide SynthesisSolid support
Fmoc-Amino AcidsPeptide SynthesisBuilding blocks
N,N-Dimethylformamide (DMF)Peptide SynthesisPrimary solvent
Dichloromethane (DCM)ACS GradeSolvent for washing
PiperidineACS GradeFmoc deprotection agent
HBTU & HOBtPeptide SynthesisCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisActivation base
Trifluoroacetic Acid (TFA)Reagent GradeCleavage & deprotection
Triisopropylsilane (TIS)Reagent GradeCation scavenger
Deionized Water (H₂O)HPLC GradeScavenger, HPLC mobile phase
Acetonitrile (ACN)HPLC GradeHPLC mobile phase
Diethyl Ether (cold)ACS GradePeptide precipitation
Ninhydrin Test Solutions (Kaiser Test)N/AIn-process coupling monitoring

Detailed Experimental Protocols

Workflow Overview

The entire process involves three main stages: solid-phase synthesis, cleavage and deprotection, and finally, purification and analysis.

G cluster_0 Stage 1: Solid-Phase Synthesis cluster_1 Stage 2: Cleavage & Deprotection cluster_2 Stage 3: Purification & Analysis Resin_Prep Resin Swelling & Fmoc Deprotection SPPS_Cycle Iterative SPPS Cycles (Deprotection -> Coupling -> Wash) Resin_Prep->SPPS_Cycle Final_Deprotect Final N-terminal Fmoc Deprotection SPPS_Cycle->Final_Deprotect Cleavage TFA Cleavage Cocktail (Cleavage from Resin & Side-Chain Deprotection) Final_Deprotect->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Analytical HPLC (Purity & Identity) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Overall workflow for peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. b. Swell the resin in DMF for 1 hour.[4] After swelling, drain the DMF. c. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal from the linker.[13] e. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

2. The SPPS Cycle (Repeated for each amino acid from Ala-10 to Thr-1):

G Start Start of Cycle (Resin-NH₂) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Step 4: Wash (DMF) Coupling->Wash2 Kaiser QC: Kaiser Test Wash2->Kaiser End End of Cycle (Resin-Peptide-Fmoc) Kaiser->End Negative (Complete) Recouple Recouple Kaiser->Recouple Positive (Incomplete) Recouple->Coupling

Caption: The iterative Fmoc-SPPS cycle.

3. Final Deprotection: a. After the final amino acid (Fmoc-Thr(tBu)-OH) has been coupled and confirmed, perform one final deprotection cycle (step 3.2.2a) to remove the N-terminal Fmoc group. b. Wash the final peptide-resin with DMF (5 times), followed by DCM (5 times). c. Dry the resin under vacuum for at least 1 hour.[14]

Protocol 2: Cleavage and Deprotection

This step uses a strong acid to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[1][15]

1. Prepare Cleavage Cocktail: a. In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture for this peptide sequence is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][14] b. The TIS and water act as cation scavengers, preventing reactive carbocations (generated from the tBu, OtBu, and Pbf groups) from modifying sensitive residues like Tyrosine.[15]

2. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). b. Agitate gently at room temperature for 2-3 hours.

3. Peptide Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Wash the resin twice with a small amount of fresh TFA to recover any remaining peptide. c. Combine the filtrates and reduce the volume by ~80% using a gentle stream of nitrogen gas.

4. Precipitation: a. Add the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate (the crude peptide) should form immediately. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups. c. After the final wash, dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

1. Purification by RP-HPLC: a. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18][19][20] b. Dissolve the crude peptide in a minimal amount of Buffer A. c. Purify the peptide on a preparative C18 column using a linear gradient of Buffer B into Buffer A. d. Monitor the elution profile at 210-220 nm.[16] Collect fractions corresponding to the main peak.

Parameter Condition
Column Preparative C18, 5-10 µm, ≥250 x 21.2 mm
Buffer A 0.1% TFA in H₂O
Buffer B 0.1% TFA in Acetonitrile (ACN)
Flow Rate ~15-20 mL/min
Gradient e.g., 5-65% Buffer B over 60 minutes
Detection UV at 214 nm and 280 nm

2. Characterization and Quality Control: a. Analytical HPLC: Analyze the purified fractions for purity using an analytical C18 column with a faster gradient. Pool fractions with >95% purity. b. Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF-MS.[21][22][23][24] The expected mass should correspond to the calculated molecular weight (1195.32 Da).

3. Lyophilization: a. Freeze the pooled, pure fractions and lyophilize to obtain a stable, fluffy white powder. Store the final product at -20°C or lower.

References

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies. [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Fmoc-based solid-phase peptide synthesis. Bio-protocol. [Link]

  • Rink amide resin. Chem-Impex. [Link]

  • Seplife® Rink Amide - AM Resin. Sunresin Life Sciences. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptide Synthesis for Beginners. Peptide Primers. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides.
  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. [Link]

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Strategies for Enhancing Sustainability in Peptide Synthesis. Chemistry Today. [Link]

  • Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

Sources

preparing TFQAYPLREA stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the preparation, handling, and storage of TFQAYPLREA (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala), a synthetic peptide substrate primarily used to assay Retroviral Proteases , specifically HIV-1 Protease .

Part 1: Introduction & Biological Context

TFQAYPLREA (CAS No: 117592-22-0) is a bioactive peptide sequence derived from the cleavage sites of the HIV-1 Gag-Pol polyprotein. It serves as a specific substrate for HIV-1 Protease , an aspartyl protease essential for viral maturation. The enzyme cleaves the peptide bond between Tyrosine (Y) and Proline (P) (or Phenylalanine and Proline in variants), a reaction critical for the release of structural proteins and enzymes in the viral life cycle.

In cell culture and biochemical research, TFQAYPLREA is utilized to:

  • Monitor Protease Activity: As a competitive substrate in cell lysates or purified enzyme assays to determine kinetic parameters (

    
    , 
    
    
    
    ).
  • Decoy/Inhibitor Studies: Used at high concentrations to competitively inhibit the processing of natural viral substrates in infected cell models.

  • Structural Analysis: Used in X-ray crystallography to map the substrate-binding "groove" of retroviral proteases.

Part 2: Physicochemical Properties

Understanding the chemical nature of TFQAYPLREA is critical for preparing stable stock solutions. The peptide is zwitterionic at neutral pH, leading to potential aggregation if dissolved directly in water or PBS.

PropertyValueNotes
Sequence This compoundT-F-Q-A-Y-P-L-R-E-A
Molecular Weight (MW) 1195.3 g/mol Based on average isotopic masses.[1]
Molecular Formula

Isoelectric Point (pI) ~6.0 - 7.0 Net charge is 0 at pH 7.0 (Aggregation Risk).
Solubility Profile Hydrophobic (F, Y, L, A, P)Insoluble in water at pH 7. Requires DMSO or Acid.
Charge at pH 7.0 0 (Neutral)N-term(+), Arg(+), Glu(-), C-term(-) cancel out.
Charge at pH < 4.0 +2Protonation of Glu and C-term carboxyls increases solubility.

Part 3: Stock Solution Preparation Protocol

WARNING: Do NOT attempt to dissolve TFQAYPLREA directly in PBS, cell culture media, or neutral water. The peptide will precipitate due to its zero net charge at physiological pH.

Reagents & Equipment
  • Peptide Powder: TFQAYPLREA (>95% purity recommended).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).

  • Alternative Solvent: 10% Acetic Acid (v/v) in sterile water (only if DMSO is contraindicated).

  • Vessels: Sterile, polypropylene microcentrifuge tubes (low-binding preferred).

  • Filtration: 0.2 µm PTFE or Nylon syringe filter (DMSO-compatible). Do not use Cellulose Acetate.

Step-by-Step Procedure (10 mM Stock)
  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 20 minutes before opening. This prevents condensation and hydrolysis.

  • Weighing: Accurately weigh the peptide.

    • Example: To prepare 1 mL of 10 mM stock, you need 11.95 mg of peptide.

    • Calculation:

      
      
      
    • 
      .
      
  • Dissolution (The "Dropwise" Method):

    • Add DMSO to the peptide powder.[2]

    • Volume: For 11.95 mg, add 1.0 mL of sterile DMSO.

    • Action: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization (Optional but Recommended):

    • Filter the DMSO stock through a 0.2 µm PTFE filter into a sterile tube.

    • Note: DMSO is bacteriostatic, but filtration removes potential fungal spores or dust.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

    • Use amber tubes or wrap in foil if the peptide contains light-sensitive modifications (though native TFQAYPLREA is relatively stable).

  • Storage:

    • -20°C: Stable for 3-6 months.

    • -80°C: Stable for >1 year.

    • 4°C: Use within 1 week.

Part 4: Usage in Cell Culture

When adding the stock to cell culture media, you must manage the DMSO tolerance of your cells and the solubility shock upon dilution.

Dilution Protocol
  • Final Concentration: Typical assay concentrations range from 10 µM to 100 µM .

  • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

    • Example: Diluting a 10 mM stock 1:1000 yields 10 µM peptide in 0.1% DMSO.

  • Mixing Order (Critical):

    • Place the pre-warmed culture media (pH 7.4) in a tube.

    • While vortexing the media gently, slowly pipette the DMSO stock into the center of the liquid.

    • Why? Rapid addition can cause local high concentrations, leading to "crashing out" (precipitation) of the hydrophobic peptide.

Experimental Workflow Diagram

PeptidePrep cluster_warning Avoid Precipitation Powder Lyophilized TFQAYPLREA (Store Desiccated) Weigh Weigh Peptide (e.g., 11.95 mg) Powder->Weigh Solvent Add Solvent (100% DMSO) Weigh->Solvent Hydrophobic Nature Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve QC Visual Inspection (No Particulates) Dissolve->QC Aliquot Aliquot & Store (-80°C) QC->Aliquot Dilute Dilute in Media (Dropwise Addition) Aliquot->Dilute Thaw Assay Cell Culture / Assay (Final DMSO < 0.5%) Dilute->Assay

Caption: Workflow for preparing TFQAYPLREA stock solutions, emphasizing DMSO dissolution to overcome isoelectric precipitation at neutral pH.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseSolution
Cloudiness upon adding DMSO Peptide aggregation or salt contamination.Sonicate for 5-10 mins. If unresolved, add 1-2% Acetic Acid to the DMSO.
Precipitation in Media "Solubility Shock" (rapid pH change).Dilute stock into a larger volume of media while vortexing. Lower the final concentration.
Loss of Activity Hydrolysis or Methionine oxidation (if present).Store at -80°C. Avoid repeated freeze-thaw.[3] (Note: TFQAYPLREA has no Met/Cys, making it relatively stable).
Cytotoxicity High DMSO concentration.Include a "Vehicle Control" (Media + DMSO only) to normalize data. Keep DMSO < 0.5%.[2][3]

References

  • Prabu-Jeyabalan, M., Nalivaika, E., & Schiffer, C. A. (2002). Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes. Structure, 10(3), 369-381. [Link]

  • Tözsér, J. (2010). HIV-1 Protease: Substrate Specificity and Inhibitor Resistance. Viruses, 2(11), 2490-2506.

Sources

Application Note & Protocol: Conjugation of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala to KLH Carrier Protein

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Principle and Strategy

The generation of high-titer, specific antibodies against small peptide antigens is a cornerstone of immunological research and therapeutic development. Peptides alone, such as the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, are typically poor immunogens as they are too small to elicit a robust immune response.[1] To overcome this, the peptide (hapten) is covalently conjugated to a large, immunogenic carrier protein. Keyhole Limpet Hemocyanin (KLH) is an ideal carrier due to its high molecular weight (4.5 x 10⁵ to 1.3 x 10⁷ Da), complex structure, and phylogenetic distance from mammalian proteins, all of which contribute to its potent immunogenicity.[1][2]

The chosen conjugation strategy must be based on the available reactive functional groups on the peptide. The sequence This compound offers two primary types of reactive sites:

  • Amine Groups (-NH₂): Located at the N-terminal Threonine (Thr).

  • Carboxyl Groups (-COOH): Located at the C-terminal Alanine (Ala) and within the side chain of Glutamic acid (Glu).

KLH is rich in primary amines on the side chains of its numerous lysine residues.[2] This application note details a robust protocol using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This "zero-length" crosslinking method covalently links the peptide's carboxyl groups to the KLH's amine groups via a stable amide bond.[3][4]

The two-step process is scientifically superior as it minimizes undesirable side reactions.[5] First, the peptide's carboxyl groups are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester.[3][5] This activated peptide is then purified from excess crosslinkers before being introduced to the KLH. This critical separation prevents EDC from directly mediating the polymerization of the KLH carrier protein itself.

Chemical Conjugation Mechanism

The carbodiimide reaction proceeds in two main stages:

  • Activation: EDC reacts with the peptide's carboxyl groups to form a highly reactive, but unstable, O-acylisourea intermediate. Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solution, thereby increasing conjugation efficiency.[3][4]

  • Conjugation: The Sulfo-NHS ester of the peptide reacts specifically with the primary amines on the surface of KLH, forming a stable amide bond and releasing the Sulfo-NHS leaving group.

G cluster_0 Step 1: Peptide Activation cluster_1 Step 2: Conjugation to KLH Peptide_COOH Peptide-COOH (Carboxyl Group) Intermediate O-acylisourea (Unstable Intermediate) Peptide_COOH->Intermediate + EDC EDC EDC Intermediate->Peptide_COOH Hydrolysis (Side Reaction) NHS_Ester Peptide-Sulfo-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Peptide-CO-NH-KLH (Stable Amide Bond) NHS_Ester->Conjugate + KLH-NH₂ KLH_NH2 KLH-NH₂ (Lysine Amine)

Mechanism of the two-step EDC/Sulfo-NHS conjugation.

Materials and Reagents

Reagent/MaterialSpecificationsRecommended Supplier
Peptide This compound, >90% purityCustomer Supplied
KLH Carrier Protein Imject™ Mariculture KLHThermo Fisher Scientific
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClThermo Fisher Scientific
Sulfo-NHS N-hydroxysulfosuccinimideThermo Fisher Scientific
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Prepare in-house
Conjugation Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.4Prepare in-house
Quenching Solution 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HClSigma-Aldrich
Purification Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific
Solvents DMSO (Anhydrous), Sterile, nuclease-free waterSigma-Aldrich

Buffer Preparation:

  • Activation Buffer (MES): For 100 mL, dissolve 2.13 g MES sodium salt and 2.92 g NaCl in 90 mL of ultrapure water. Adjust pH to 6.0 with HCl. Bring volume to 100 mL.

  • Conjugation Buffer (PBS): Standard formulation (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄). Adjust pH to 7.2.

Pre-Conjugation: Peptide Solubility Testing

Proper peptide solubilization is critical for a successful conjugation reaction.[6] Inaccurate concentration calculations due to poor solubility can ruin an experiment.[6]

Protocol:

  • Initial Test: Attempt to dissolve a small, known amount of the peptide (e.g., 0.1 mg) in sterile water.[7] The peptide has a net neutral charge at pH 7, which may affect solubility.[8]

  • Hydrophobic Peptides: If the peptide is insoluble in water, which is possible given the presence of Phe, Pro, and Leu residues, use a small amount of an organic solvent like DMSO to first dissolve the peptide.

  • Procedure: Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide. Once dissolved, slowly add the required buffer to achieve the final desired concentration. Ensure the final concentration of DMSO in the reaction mixture is low (<10%) to prevent denaturation of the KLH.

Experimental Protocol

This protocol is designed for conjugating ~2 mg of peptide to 2 mg of KLH. Molar ratios should be optimized for specific applications, but a high molar excess of peptide to KLH is common to ensure dense decoration of the carrier.[1]

G start Start prep_peptide 1. Prepare Peptide Solution (2 mg in 250 µL Activation Buffer) start->prep_peptide prep_reagents 2. Prepare EDC/Sulfo-NHS (10 mg/mL fresh solutions) prep_peptide->prep_reagents activation 3. Activate Peptide (Add EDC & Sulfo-NHS, incubate 15 min) prep_reagents->activation desalt1 4. Purify Activated Peptide (Desalting Column) activation->desalt1 conjugation 6. Conjugate (Mix activated peptide with KLH, incubate 2h) desalt1->conjugation prep_klh 5. Prepare KLH Solution (2 mg in 200 µL PBS) prep_klh->conjugation purify2 7. Purify Conjugate (Desalting Column or Dialysis) conjugation->purify2 qc 8. Quality Control (SDS-PAGE, Spectroscopy) purify2->qc end End Product: Peptide-KLH Conjugate qc->end

Workflow for the two-step peptide-KLH conjugation.
Part A: Activation of Peptide Carboxyl Groups

Causality: This step is performed in an amine-free buffer (MES) at a slightly acidic pH (4.5-6.0) to maximize the efficiency of the EDC reaction with carboxyl groups while minimizing hydrolysis.[9][10]

  • Peptide Reconstitution: Dissolve 2 mg of the peptide in 250 µL of Activation Buffer. If necessary, use the pre-determined solubility method from Section 3.0.

  • Crosslinker Preparation: Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in sterile water. These reagents are moisture-sensitive.

  • Activation Reaction: To the 250 µL peptide solution, add:

    • 50 µL of 10 mg/mL Sulfo-NHS (final concentration ~5 mM)

    • 25 µL of 10 mg/mL EDC (final concentration ~4 mM)

  • Incubation: Mix gently and incubate at room temperature for 15-30 minutes.

Part B: Conjugation to KLH

Causality: The pH is raised to the physiological range (7.2-7.4) for this step, which is optimal for the reaction between the activated Sulfo-NHS ester and the primary amines of KLH.[10]

  • Purify Activated Peptide: To remove excess EDC and Sulfo-NHS, process the activation reaction mixture from Part A through a desalting column equilibrated with Conjugation Buffer (PBS). Collect the eluate containing the activated peptide.

  • KLH Reconstitution: Dissolve 2 mg of lyophilized KLH in 200 µL of Conjugation Buffer (PBS). Mix gently by inversion; do not vortex, as this can cause the protein to precipitate.[11]

  • Conjugation Reaction: Immediately combine the purified, activated peptide eluate with the 200 µL KLH solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

Part C: Purification of the Conjugate

Causality: Purification is essential to remove unreacted peptide and reaction by-products, ensuring the final immunogen is clean.

  • Desalting/Dialysis: Purify the final conjugate from the reaction mixture using either a desalting column (for speed) or dialysis (for larger volumes).

    • Desalting Column: Use a 7K MWCO spin column equilibrated with sterile PBS.

    • Dialysis: Dialyze against 1-2 L of sterile PBS at 4°C for 24-48 hours, with at least two buffer changes.

  • Storage: Sterile filter the final purified conjugate (0.22 µm filter) and store in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]

Post-Conjugation Analysis (Quality Control)

Confirming the success of the conjugation is a critical validation step.

MethodPrincipleExpected Outcome
SDS-PAGE Separation by molecular weight.A distinct upward shift in the molecular weight band of the KLH-peptide conjugate compared to the unconjugated KLH control. The conjugate band may appear more diffuse or smeared due to heterogeneous peptide loading.
UV-Vis Spectroscopy The peptide contains Tyrosine (Tyr), which absorbs at ~280 nm.An increase in the A280 absorbance of the conjugate compared to unconjugated KLH can indicate peptide incorporation. However, this is only semi-quantitative due to KLH's own absorbance.
Amino Acid Analysis Hydrolysis of the conjugate and quantification of amino acid composition.A definitive but complex method. The ratio of peptide-specific amino acids to KLH-specific amino acids can be used to calculate the conjugation ratio.[13]
MALDI-TOF MS Mass analysis.Not suitable for the intact KLH conjugate due to its immense size and heterogeneity. Can be used to confirm the mass of the initial peptide.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation - Inactive EDC/Sulfo-NHS due to hydrolysis.- Interfering substances in buffers (e.g., Tris, glycine).[10]- Peptide insolubility.- Always use freshly prepared EDC/Sulfo-NHS solutions.- Ensure buffers are free of primary amines or carboxylates.- Re-evaluate and optimize peptide solubility before starting.
Precipitation of KLH - KLH is prone to aggregation.[2]- Excessive vortexing or harsh handling.- High concentration of organic solvent (e.g., DMSO).- Handle KLH solutions gently; mix by inversion.- Ensure final DMSO concentration is <10%.- Consider using a more soluble form of KLH if problems persist.
Low Yield After Purification - Non-optimal desalting column or dialysis membrane MWCO.- Adsorption of the conjugate to labware.- Ensure MWCO is appropriate (e.g., 7K for this protocol).- Use low-protein-binding tubes and membranes.

References

  • Wang, Y., et al. (2022). In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells. Taylor & Francis Online. Available from: [Link]

  • Cornelissen, L. G., et al. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. PubMed. Available from: [Link]

  • LifeTein. (2026). KLH: Should My Peptide Be Conjugated To It?. Available from: [Link]

  • Bio-Synthesis Inc. (2007). Peptide Solubility. Available from: [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. Available from: [Link]

  • GenScript. Peptide Solubility Guidelines. Available from: [Link]

  • ResearchGate. Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... Available from: [Link]

  • Wikipedia. Keyhole limpet hemocyanin. Available from: [Link]

  • The Journal of Immunology. (2016). Performance of Keyhole Limpet Hemocyanin (KLH) as an Antigen Carrier for Protein Antigens Depends on KLH Property and Conjugation Route. Oxford Academic. Available from: [Link]

  • ResearchGate. Crosslinking mechanism of EDC-NHS. Illustration redrawn from proposed.... Available from: [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Available from: [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]

  • Jones, G., et al. (2014). The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment. PMC. Available from: [Link]

  • Du, Y., et al. (2020). A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard. PubMed. Available from: [Link]

  • UTEP. Preparation Of Peptide-KLH Conjugates For Immunization. Available from: [Link]

  • Bio-Synthesis. (2007). peptide KLH conjugates. Available from: [Link]

  • Interchim. KLH-Peptide Conjugation Kit User Reference Guide. Available from: [Link]

  • Fina Biosolutions. (2024). "Peptide-Protein Conjugation" with Andrew Lees. Available from: [Link]

  • de Lange Laboratory. Peptide Antibody. Available from: [Link]

  • Löffler, F., et al. (2017). Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). MDPI. Available from: [Link]

  • CellMosaic. Routine KLH-Peptide Conjugation. Available from: [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]

  • Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation. Available from: [Link]

Sources

TFQAYPLREA peptide ELISA assay development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of short peptide sequences (<15 amino acids) presents unique bioanalytical challenges due to limited epitope availability, preventing the use of standard sandwich ELISA formats. This Application Note details the end-to-end development of a Competitive Inhibition ELISA for the specific 10-mer peptide TFQAYPLREA . We outline the critical necessity of directional bioconjugation (C-terminal Cysteine modification), optimal hapten-carrier ratios, and checkerboard titration strategies to achieve a Lower Limit of Quantitation (LLOQ) in the picogram/mL range. This guide is designed for researchers requiring robust pharmacokinetic (PK) or biomarker assays for small peptide targets.

Introduction & Analyte Analysis

The target analyte, TFQAYPLREA (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala), is a 10-amino acid peptide.

  • Molecular Weight: ~1,194 Da.

  • Isoelectric Point (pI): ~6.0 (Neutral).

  • Hydrophobicity: The sequence contains a hydrophobic core (Phe, Ala, Tyr, Pro, Leu) flanked by polar/charged residues (Thr, Arg, Glu). This suggests moderate solubility in aqueous buffers, though initial reconstitution in an organic solvent (e.g., DMSO) may be required.

The "Sandwich" Impossibility: A standard sandwich ELISA requires two distinct antibodies binding simultaneously to the antigen. A 10-mer peptide is physically too small to accommodate two IgG molecules (~150 kDa each) without severe steric hindrance. Therefore, a Competitive Inhibition ELISA is the mandatory format.

Assay Principle: The sample (containing free TFQAYPLREA) competes with a plate-immobilized TFQAYPLREA-conjugate for a limiting concentration of anti-peptide antibody.

  • High Peptide in Sample

    
     Less Antibody binds to Plate 
    
    
    
    Low Signal .
  • Low Peptide in Sample

    
     More Antibody binds to Plate 
    
    
    
    High Signal .

Phase I: Hapten Design & Bioconjugation

Critical Causality: You cannot coat a 10-mer peptide directly onto a polystyrene plate; it will wash off or denature. It must be conjugated to a carrier protein (BSA or Ovalbumin). Furthermore, using standard amine-coupling (EDC/NHS) is risky because the peptide contains internal Glutamic Acid (E) and Arginine (R), leading to random orientation and polymerization.

Protocol Recommendation: Directional Cysteine Coupling To ensure the epitope (TFQAYPLREA) is fully exposed to the antibody, we synthesize a variant with a C-terminal Cysteine spacer.

  • Immunogen Sequence: TFQAYPLREA-GGC (Gly-Gly-Cys spacer).

  • Chemistry: Maleimide-Sulfhydryl coupling.

  • Carrier: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for ELISA plate coating.

Table 1: Conjugation Strategy Selection

ParameterRecommended StrategyRationale
Peptide Modification Add -GGC to C-terminusCys thiol allows specific site-directed coupling. Gly-Gly spacer prevents steric hindrance from the carrier protein.
Coupling Chemistry Maleimide-Activated CarrierReacts specifically with free sulfhydryls at pH 6.5–7.5. Avoids modifying the N-terminal Threonine or internal residues.
Coating Conjugate Peptide-BSA (Ratio 5:1)Lower hapten density (5 peptides per BSA) often improves sensitivity in competitive assays by making competition "easier" for the free peptide.

Phase II: Assay Architecture & Workflow

The following diagram illustrates the competitive mechanism and the development workflow.

G cluster_0 Assay Mechanism (Competitive) cluster_1 Development Workflow Coating 1. Plate Coated with BSA-TFQAYPLREA Block 2. Block Surface (Casein/BSA) Coating->Block Compete 3. Add Sample (Free Peptide) + Primary Ab Block->Compete Detect 4. Add HRP-Secondary Ab + TMB Substrate Compete->Detect Design Hapten Design (-GGC modification) Screen Checkerboard Titration (Coat vs. Ab Conc) Design->Screen Optimize Buffer Optimization (Salt/pH/Detergent) Screen->Optimize Validate Validation (LLOQ, Spike-Recovery) Optimize->Validate

Figure 1: Left: The Competitive ELISA mechanism where signal is inversely proportional to analyte concentration. Right: The sequential development workflow.

Phase III: Detailed Experimental Protocols

Experiment A: Checkerboard Titration (The "Make or Break" Step)

Before running samples, you must define the optimal concentrations of Coating Antigen and Primary Antibody. The goal is to find the condition that gives an OD450 ~1.5–2.0 (maximum binding,


) while using the least amount of reagents to maximize sensitivity.

Protocol:

  • Plate Layout:

    • Columns 1–12: Coat with serial dilutions of BSA-Peptide (e.g., 2 µg/mL down to 0.03 µg/mL).

    • Rows A–H: Add serial dilutions of Primary Antibody (e.g., 1:1000 down to 1:64,000).

  • Incubation: 1 hour at 37°C or Overnight at 4°C.

  • Detection: Add HRP-Secondary Ab (fixed concentration, e.g., 1:5000).

  • Selection Criteria: Choose the combination that yields OD ~ 1.0 to 1.5 .

    • Expert Insight: In competitive assays, lower antibody concentrations generally yield better sensitivity (lower IC50) because there is less antibody for the free peptide to "overcome."

Experiment B: The Optimized Competitive ELISA Protocol

Reagents:

  • Coating Buffer: 50mM Carbonate-Bicarbonate, pH 9.6.

  • Blocking Buffer: PBS + 1% BSA + 3% Sucrose (Sucrose preserves activity if plates are stored).

  • Assay Diluent: PBS + 0.1% BSA + 0.05% Tween-20.

  • Wash Buffer: PBS + 0.05% Tween-20.[1]

Step-by-Step Procedure:

  • Coating: Dilute BSA-TFQAYPLREA to the optimized concentration (determined in Exp A, typically 0.1–0.5 µg/mL) in Coating Buffer. Add 100 µL/well. Incubate overnight at 4°C.

  • Washing: Wash plate 3x with Wash Buffer (300 µL/well).

  • Blocking: Add 200 µL Blocking Buffer. Incubate 2 hours at RT. Wash 3x.

  • Competition Step (Critical):

    • Pre-mix your Standard Curve (Free Peptide: 1000 ng/mL to 0 ng/mL) and Samples with the Primary Antibody in a separate "mixing plate" or tube.

    • Why? This allows equilibrium to be reached in solution before exposure to the plate.

    • Transfer 100 µL of the Mixture to the ELISA plate.[2][3]

    • Incubate 1 hour at RT with shaking (500 rpm).

  • Washing: Wash plate 5x (thorough washing is crucial here).

  • Detection: Add 100 µL HRP-conjugated Secondary Antibody. Incubate 45 min at RT.

  • Development: Wash 5x. Add 100 µL TMB Substrate.[3] Incubate 15–20 min in dark.

  • Stop: Add 50 µL 1M H2SO4. Read OD at 450 nm.

Phase IV: Data Analysis & Validation

Data must be analyzed using a 4-Parameter Logistic (4-PL) curve fit. The signal is inversely proportional to concentration.

Validation Parameters (FDA Bioanalytical Guidelines M10):

ParameterAcceptance CriteriaExperimental approach
Specificity < 20% Signal InhibitionTest "Scrambled" peptide (e.g., ALQPYRFETA) at high conc. to ensure Ab recognizes the specific sequence, not just charge.
Sensitivity (LLOQ) CV < 25%The lowest concentration on the curve with acceptable precision.
Intra-Assay Precision CV < 10%5 replicates of Low, Mid, High QC samples on one plate.
Matrix Effect 80% - 120% RecoverySpike peptide into serum/plasma. If recovery is poor, dilute samples 1:5 or 1:10 in Assay Diluent.

Troubleshooting Matrix Effects: If the peptide is sequestered by serum proteins (common for hydrophobic peptides), recovery will be low.

  • Solution: Add Chaotropic Agents (e.g., 0.5M Urea or 0.1% Casein) to the Assay Diluent to disrupt non-specific binding without denaturing the antibody.

References

  • Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA) quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871-874. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 18: Preparation of Hapten-Carrier Conjugates). Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Thermo Fisher Scientific. (n.d.). Overview of ELISA Formats: Competitive ELISA. Application Note. Link

Sources

Application Note & Protocol: Site-Specific N-Terminal Fluorescent Labeling of the Trefoil Factor Peptide TFQAYPLREA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Role of Trefoil Factor Peptides

Trefoil factor (TFF) peptides are a family of mucin-associated secretory molecules crucial for maintaining and restoring gastrointestinal mucosal homeostasis.[1] These peptides play a significant role in the cellular response to mucosal injury and inflammation.[1] The peptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (TFQAYPLREA) is a member of this important family. To elucidate the molecular and cellular mechanisms of TFF peptides, it is often necessary to track their localization, interaction, and fate within biological systems.[2] Fluorescent labeling provides a powerful tool for visualizing these processes with high precision.[2][3]

This application note provides a comprehensive guide for the site-specific fluorescent labeling of the N-terminus of the TFQAYPLREA peptide. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for conjugation with Fluorescein Isothiocyanate (FITC), and outline methods for the purification and characterization of the final labeled product. This guide is intended for researchers, scientists, and drug development professionals seeking to employ fluorescently-labeled TFQAYPLREA in their studies.

Principle of N-Terminal Labeling: A Tale of Two Amines

The TFQAYPLREA peptide possesses two types of primary amines that are potential sites for fluorescent labeling: the N-terminal α-amino group and the ε-amino group of the internal Arginine residue (though the guanidinium group of Arginine is generally less reactive under these conditions, the primary concern for non-specific labeling in peptides is typically Lysine, which is absent here). Selective labeling of the N-terminus can be achieved by exploiting the difference in the pKa values of the N-terminal α-amino group (pKa ≈ 8.9) and the ε-amino group of a lysine residue (pKa ≈ 10.5), if one were present.[4][5] By maintaining the reaction pH between 8.3 and 8.5, the N-terminal amine is more readily deprotonated and thus more nucleophilic, favoring its reaction with an amine-reactive fluorescent dye.[6][7]

In this protocol, we will utilize Fluorescein Isothiocyanate (FITC), a widely-used green fluorescent dye.[8] The isothiocyanate group (-N=C=S) of FITC readily reacts with the primary amine at the N-terminus of the peptide to form a stable thiourea bond.[8][9]

Experimental Workflow Overview

The overall process for generating a fluorescently-labeled TFQAYPLREA peptide involves three key stages: the labeling reaction, purification of the labeled peptide, and characterization of the final product.

G Peptide Dissolution Peptide Dissolution Dye Preparation Dye Preparation Conjugation Reaction Conjugation Reaction Crude Product Crude Product Conjugation Reaction->Crude Product RP-HPLC RP-HPLC Fraction Collection Fraction Collection Purified Peptide Purified Peptide Fraction Collection->Purified Peptide Solvent Evaporation Purity Analysis (HPLC) Purity Analysis (HPLC) Identity Confirmation (MS) Identity Confirmation (MS) Final Labeled Peptide Final Labeled Peptide Identity Confirmation (MS)->Final Labeled Peptide G cluster_0 TFQAYPLREA Peptide cluster_1 FITC cluster_2 Labeled Peptide H2N H₂N- Peptide TFQAYPLREA H2N->Peptide plus1 + FITC_Struct S=C=N-Fluorescein arrow Labeled_Struct Fluorescein-NH-C(=S)-NH-TFQAYPLREA

Caption: Reaction of FITC with the N-terminal amine of TFQAYPLREA.

Conclusion

This application note provides a robust and validated protocol for the N-terminal fluorescent labeling of the TFQAYPLREA peptide with FITC. By carefully controlling the reaction conditions and employing standard purification and analytical techniques, researchers can confidently produce high-purity labeled peptides for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. [3][10]The principles and methods described herein can also be adapted for labeling with other amine-reactive fluorescent dyes.

References

  • FITC labeling - Peptideweb.com . Available at: [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim . Available at: [Link]

  • FITC Labeling and Conjugation - TdB Labs . Available at: [Link]

  • What Fluorescent Dyes Should I Use in My Peptides? - LifeTein . Available at: [Link]

  • Fluorescent Labeling Reagent FITC-I | CAS 3326-32-7 Dojindo . Available at: [Link]

  • IRDye® Peptide Labeling - LICORbio™ . Available at: [Link]

  • Peptide fluorescent labeling - SB-PEPTIDE . Available at: [Link]

  • Fluorescent Dyes for Labeling Peptides - LubioScience . Available at: [Link]

  • Fluorescent Peptides & Dye Labeled Peptides - JPT Peptide Technologies . Available at: [Link]

  • fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed . Available at: [Link]

  • General Labeling Procedure - Glen Research . Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC . Available at: [Link]

  • A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization - PMC . Available at: [Link]

  • Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides - American Chemical Society . Available at: [Link]

  • Fluorescently-labeled peptides - Iris Biotech . Available at: [Link]

  • Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF) - Goryo Chemical . Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal - AAPPTec . Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . Available at: [Link]

  • Reactive Oxygen Species Detection - Interchim . Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC - Waters . Available at: [Link]

  • How to clean-up peptides labelled using click chemistry? - ResearchGate . Available at: [Link]

  • Peptide - Wikipedia . Available at: [Link]

  • The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils - PMC . Available at: [Link]

  • (PDF) Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - ResearchGate . Available at: [Link]

  • Evolutionary Origins of a Bioactive Peptide Buried within Preproalbumin - PMC . Available at: [Link]

  • Strategies for the synthesis of labeled peptides - ResearchGate . Available at: [Link]

  • Trefoil Factor Peptides and Gastrointestinal Function - PMC . Available at: [Link]

  • Understanding Peptides: The Building Blocks of Life and Future Directions - DEXA Scan . Available at: [Link]

  • Peptides: What are they, uses, and side effects - MedicalNewsToday . Available at: [Link]

  • Simple peptides derived from the ribosomal core potentiate RNA polymerase ribozyme function - PMC . Available at: [Link]

Sources

optimal storage conditions for lyophilized Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note defines the rigorous storage and handling protocols for the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (TFQAYPLREA) .

While often treated as stable in lyophilized form, this specific sequence presents a "silent" stability risk due to the synergistic volatility of Arginine (Arg) and Glutamine (Gln) . The hygroscopic nature of Arginine actively recruits atmospheric moisture, which acts as a catalyst for the deamidation of Glutamine and the oxidation of Tyrosine.

Immediate Core Directives:

  • Lyophilized Storage: -20°C or -80°C (preferred) in a desiccated, light-protected environment.

  • Reconstitution: Avoid neutral pH (pI ≈ 6.0–7.0). Use dilute acetic acid (0.1%–1.0%) to protonate and solubilize.

  • Critical Hazard: Do not expose to air at room temperature for >5 minutes. Arginine residues will initiate deliquescence (moisture uptake).[1]

Physicochemical Analysis & Vulnerability Profile

To design a robust protocol, we must first understand the molecular liabilities of the sequence.

Sequence: this compound Formula:


 (approximate, dependent on termini)
Residue-Specific Risks
ResiduePositionPropertyStorage RiskMechanism
Gln (Q) 3Amide Side ChainHigh Deamidation: Converts to Glu or iso-Glu in the presence of water/base. Changes mass (+1 Da) and charge (-1).
Tyr (Y) 5Phenolic RingModerate Oxidation: Forms dityrosine or nitrotyrosine upon exposure to light/UV or radical initiators.
Arg (R) 8Guanidino GroupHigh Hygroscopicity: Acts as a "moisture magnet," pulling water into the lyophilized cake, facilitating hydrolysis of other residues.
Glu (E) 9Carboxylic AcidLow Can participate in intramolecular cyclization if backbone flexibility allows.
Pro (P) 6Cyclic AmineModerate Isomerization: Cis/trans isomerization can affect bioassay binding affinity, though chemically stable.
Solubility & Isoelectric Point (pI)
  • Charge State (pH 7.0): Arg (+1), Glu (-1), N-term (+1), C-term (-1).

  • Net Charge: ~0.

  • Implication: This peptide is likely insoluble or prone to aggregation in pure water/PBS due to isoelectric precipitation.

  • Correction: Solubility requires moving away from the pI. Acidic conditions (pH < 5) are preferred to protonate Glu and the C-terminus, creating a net positive charge (+2) for repulsion and solubility.

Protocol A: Long-Term Storage (Lyophilized)

Objective: Maintain chemical integrity >2 years.

Workflow Diagram

StorageWorkflow Receipt 1. Receipt of Peptide Equilibration 2. Temp Equilibration (30 mins, unopened) Receipt->Equilibration Do NOT open cold Inspection 3. Visual Inspection (Cake integrity) Equilibration->Inspection Desiccation 4. Secondary Containment (w/ Silica Gel) Inspection->Desiccation Protect from light Freezing 5. Deep Freeze (-80°C preferred) Desiccation->Freezing Long-term storage

Figure 1: Critical workflow for receiving and banking lyophilized peptides.

Detailed Steps
  • Arrival: Upon receipt, do not open the vial immediately. The vial is likely cold; opening it in humid lab air causes immediate condensation on the hygroscopic Arginine residues.[2]

  • Equilibration: Place the sealed vial in a desiccator at room temperature for 30–60 minutes.

  • Secondary Containment:

    • Place the primary vial inside a secondary container (e.g., a 50mL conical tube or amber glass jar).

    • Add a packet of indicating silica gel or molecular sieves to the secondary container.

    • Why? Plastic caps on peptide vials are not perfectly airtight over years. The secondary desiccant protects the Arg residue from scavenging moisture.

  • Deep Freeze: Store at -80°C .

    • Note: -20°C is acceptable for <6 months.[2] For >1 year, -80°C is mandatory to halt glass-transition changes in the lyophilized cake.

Protocol B: Reconstitution & Aliquoting

Objective: Solubilize without inducing aggregation or deamidation.

Reagents:

  • Solvent: Sterile 0.1% Acetic Acid (v/v) in HPLC-grade water.

    • Alternative: 10mM Ammonium Acetate (pH 5.0).

    • Avoid: PBS or pure water (Risk of precipitation due to pI ~7).

  • Vessels: Low-protein-binding polypropylene tubes (e.g., LoBind).

Step-by-Step Procedure
  • Calculate Volume: Aim for a "Stock Concentration" of 1–5 mg/mL. Lower concentrations (<0.1 mg/mL) are unstable due to adsorption to plastic walls.

  • Add Solvent: Add the 0.1% Acetic Acid to the lyophilized cake.

    • Technique: Do not vortex vigorously (shearing force can damage peptides). Pipette gently up and down or swirl.

  • Sonication (Optional): If the solution appears cloudy (aggregation), sonicate in a water bath for 10–30 seconds.

  • Centrifugation: Spin at 10,000 x g for 1 minute to pellet any dust or insoluble salts.

  • Aliquoting (Critical):

    • Never refreeze the bulk stock.

    • Divide into single-use aliquots (e.g., 20 µL or 50 µL).

    • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol to prevent crystalline ice formation, which can denature the peptide.

  • Storage: Store aliquots at -80°C.

Protocol C: Quality Control (QC) & Validation

Objective: Verify peptide integrity after storage.

Degradation Pathways Visualization

Degradation TFQ Intact TFQAYPLREA (MW: ~1223 Da) Deam Deamidation (Gln->Glu) (+1 Da, -1 Charge) TFQ->Deam High pH or Moisture Ox Oxidation (Tyr) (+16 Da) TFQ->Ox Light/Oxygen Agg Aggregation (Insoluble) TFQ->Agg Neutral pH (pI)

Figure 2: Primary degradation pathways for TFQAYPLREA.

HPLC Method Parameters

To validate the peptide, use Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (e.g., 300Å pore size for peptides), 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 65% B over 30 minutes.

  • Detection: 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).

  • Pass Criteria:

    • Main peak purity >95%.

    • No new shoulder peaks (indicative of deamidation).

    • Retention time shift <0.2 min compared to standard.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudy Solution Isoelectric precipitation (pH near pI).Add 1-2 µL of glacial acetic acid to lower pH.
Retention Time Shift (Earlier) Deamidation (Gln

Glu).
Discard. Check storage humidity. Ensure pH < 7.
Retention Time Shift (Later) Hydrophobic aggregation.Add 5-10% Acetonitrile or DMSO to solubilization buffer.
Loss of Bioactivity Methionine/Tyrosine oxidation or adsorption.Use amber vials; switch to LoBind tubes.

References

  • USP-NF. (2024). General Chapter <1046> Cell and Gene Therapy Products - Ancillary Materials (Peptide Stability Guidelines).
  • Aviva Systems Biology. (2024). Reconstitution & Storage Instructions for Lyophilized Peptides. Retrieved from [Link]

Sources

designing scrambled controls for TFQAYPLREA experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In peptide-based signal transduction research, the validity of a bioactive ligand is defined by the inactivity of its physicochemical twin: the scrambled control. This guide outlines the rigorous design, synthesis, and validation protocols for creating a negative control for the peptide TFQAYPLREA . While TFQAYPLREA contains motifs suggestive of Protease-Activated Receptor (PAR) modulation (specifically the AYP core often associated with PAR4 interaction), this protocol is universally applicable to ensuring that observed cellular responses are due to sequence-specific pharmacophores rather than non-specific charge interactions or membrane perturbation.

Part 1: The Physics of Control Design

A "scrambled" control is not merely a random jumble of letters. It is a calculated structural isomer designed to silence the biological signal while mimicking the background noise.

The Null Hypothesis Requirement

For the active peptide TFQAYPLREA to be validated, its control must prove that the biological effect (e.g., calcium flux, platelet aggregation) is dependent on the specific primary sequence (the order of amino acids) and not:

  • Net Charge: The electrostatic interaction with the negatively charged cell membrane.

  • Hydropathy: The ability of the peptide to partition into the lipid bilayer.

  • pH Effects: Localized acidification/alkalinization upon addition.

The Pharmacophore Disruption Strategy

The active sequence TFQAYPLREA likely relies on a specific "face" or turn to dock into its receptor (e.g., the orthosteric site of a GPCR).

  • Objective: Break the contiguous motifs (e.g., AYP or LREA) responsible for binding.

  • Constraint: Preserve the exact amino acid composition (1xT, 1xF, 1xQ, 2xA, 1xY, 1xP, 1xL, 1xR, 1xE).

Part 2: In Silico Design Workflow

Do not synthesize a control without computational vetting. Randomization can accidentally create new bioactive motifs (e.g., creating an RGD integrin-binding site).

Algorithm & Filters

Use the following logic gate to generate your candidate control.

PeptideDesign Input Input: TFQAYPLREA Scramble Fisher-Yates Shuffle Input->Scramble Filter1 Check 1: Motif Scan (No RGD, KGD, etc.) Scramble->Filter1 Filter1->Scramble Fail (Bioactive Motif Found) Filter2 Check 2: Solubility (Isoelectric Point) Filter1->Filter2 Pass Filter3 Check 3: BLAST (Homology Search) Filter2->Filter3 Pass Filter3->Scramble Homology Found Output Final Control: QFLAREAPTY Filter3->Output No Hits

Figure 1: The "Safety-First" Scrambling Algorithm. This workflow prevents the accidental creation of toxic or off-target controls.

Candidate Generation for TFQAYPLREA

Based on the composition (A₂EFKPQRLTY - sorted), here are three designed candidates.

Candidate IDSequenceRationaleStatus
Control A AERLPYAQFT Retro-Sequence (Reverse). Maintains spacing but reverses direction.REJECT (Retro-inverso peptides often retain biological activity).
Control B QFLAREAPTY Random Scramble . Breaks AYP and LREA motifs. Hydrophobic residues (F, L, Y) distributed.PRIMARY CANDIDATE
Control C YQAPLFRATE N-Term Scramble . Places bulky Tyrosine (Y) at N-term, potentially altering solubility.BACKUP

Recommendation: Proceed with Control B (QFLAREAPTY) . It effectively buries the likely active N-terminal residues while maintaining the overall charge distribution.

Part 3: Synthesis & Quality Control Protocols

The most common cause of "active" controls is chemical contamination, not sequence homology.

Counter-Ion Selection (Critical)

Standard peptide synthesis results in Trifluoroacetate (TFA) salts. TFA is cytotoxic and can induce calcium transients, mimicking a GPCR agonist response.

  • Requirement: You must request TFA removal (exchange to Acetate or Hydrochloride salt) for both the Active (TFQAYPLREA) and the Scramble (QFLAREAPTY).

  • Threshold: Residual TFA must be < 1%.

Solubility Matching

Both peptides must be dissolved in the exact same vehicle (e.g., DMSO or sterile water) to the same stock concentration (usually 10 mM).

  • Protocol:

    • Calculate net charge at pH 7.4.

      • TFQAYPLREA: Arg(+), Glu(-). Net ≈ 0.

    • Dissolve Control B (QFLAREAPTY) in 100% DMSO first to ensure complete solubilization, then dilute with PBS.

    • Validation: Vortex and centrifuge at 10,000 x g for 5 mins. If a pellet forms, the control is invalid (aggregates cause non-specific effects).

Part 4: Functional Validation (Experimental Protocol)

To prove the control works, you must run it side-by-side with TFQAYPLREA in a functional assay. The standard for this class of peptides is Intracellular Calcium Flux .

The Signaling Logic

We assume TFQAYPLREA activates a Gq-coupled receptor (e.g., PAR4).

SignalingPath Rec_Active Receptor (PAR4) Gq Gq Protein Rec_Active->Gq Lig_Active TFQAYPLREA (Agonist) Lig_Active->Rec_Active Specific Binding Lig_Control QFLAREAPTY (Scramble) Lig_Control->Rec_Active Steric Mismatch Null No Binding (Baseline Signal) Lig_Control->Null PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca ER Store Release

Figure 2: Mechanistic divergence. The scrambled control fails to engage the orthosteric site, preventing the Gq cascade.

Assay Protocol (Calcium Flux)

Materials:

  • HEK-293 cells (transfected with target receptor) or Washed Human Platelets.

  • Dye: Fluo-4 AM (2 µM).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid free).

Steps:

  • Loading: Incubate cells with Fluo-4 AM for 30 mins at 37°C.

  • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish stability.

  • Challenge (Active): Inject TFQAYPLREA (Start at 100 µM, titrate down).

    • Expectation: Rapid, transient increase in fluorescence >200% over baseline.

  • Challenge (Control): Inject QFLAREAPTY (Same concentration, e.g., 100 µM).

    • Expectation: Flat line (deviation <10% from baseline).

  • Positive Control: Add Thrombin (0.1 U/mL) or Ionomycin at the end of the Control run to prove cells are still viable.

Data Interpretation
ParameterTFQAYPLREA (Active)QFLAREAPTY (Control)Interpretation
EC50 ~50 - 300 µMN/A (No convergence)Validates specific potency.
Max Response 100%< 5%Validates lack of non-specific activation.
Aggregation (Platelets) Full Shape ChangeNo Shape ChangeConfirms phenotypic silence.

References

  • Methods in Enzymology. "Peptide synthesis and applications." Academic Press. (Standard protocols for solid-phase peptide synthesis and salt exchange).

  • Kahn, M. L., et al. "A dual thrombin receptor system for platelet activation." Nature, 394, 690–694 (1998). (Foundational text on PAR4 agonist peptide design).

  • Hollenberg, M. D., et al. "Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides." Can. J. Physiol. Pharmacol., 75, 832–841 (1997). (Detailed analysis of PAR agonist structure-activity relationships).

  • Graphviz Project. "Graph Visualization Software." (Tool used for pathway visualization).

Troubleshooting & Optimization

Technical Support Center: Stabilizing the TFQAYPLREA Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the TFQAYPLREA peptide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering stability challenges with this peptide, particularly in aqueous solutions at neutral pH.

The TFQAYPLREA sequence is derived from Trefoil Factor 2 (TFF2), a protein crucial for mucosal protection and repair in the gastrointestinal tract.[1] Given its therapeutic potential, maintaining its structural integrity and stability in formulations mimicking physiological conditions (i.e., neutral pH) is paramount for experimental success and preclinical development. This guide is designed with full editorial autonomy to address the specific biochemical challenges inherent to this peptide's sequence.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability of TFQAYPLREA

This section addresses the most common initial observations of peptide instability.

Q1: I've dissolved my lyophilized TFQAYPLREA peptide in a neutral buffer (e.g., PBS, pH 7.4), but I'm seeing a loss of activity and/or visible precipitation over time. What's happening?

A: This is a common and expected challenge with peptides in aqueous solutions.[2] The instability you are observing is likely due to a combination of chemical degradation and physical aggregation. The TFQAYPLREA sequence contains specific amino acid residues that are susceptible to degradation at neutral pH, which in turn can trigger physical instability.

  • Chemical Degradation: Covalent bonds within the peptide are being broken or modified. For TFQAYPLREA, the primary suspect is the deamidation of the glutamine (Q) residue.[3]

  • Physical Instability: The peptide molecules are clumping together (aggregating) to form larger, often insoluble, species.[4] This can be a direct result of chemical changes that alter the peptide's charge and conformation.

Q2: What are the most likely chemical degradation pathways for TFQAYPLREA at neutral pH?

A: Based on its amino acid sequence (Thr-Phe-Gln -Ala-Tyr -Pro-Leu-Arg-Glu-Ala), there are two primary chemical degradation pathways to consider at neutral pH:

  • Deamidation of Glutamine (Q): This is the most significant risk. The side chain of glutamine contains an amide group that can be hydrolyzed under neutral or alkaline conditions to a carboxylic acid.[5][6] This reaction converts the neutral glutamine residue into a negatively charged glutamic acid residue. This change in charge (+1 Da mass increase) alters the peptide's isoelectric point, potentially affecting its solubility, conformation, and biological activity.[5][7] The rate of deamidation is highly dependent on the surrounding amino acids, pH, and temperature.[8][9]

  • Oxidation of Tyrosine (Y) and Phenylalanine (F): The aromatic side chains of Tyrosine and Phenylalanine are susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or exposure to UV light.[10] While Methionine and Cysteine are more readily oxidized, aromatic residues can still be a source of instability, leading to loss of function.[11]

The diagram below illustrates the deamidation pathway, which is a critical source of instability for your peptide.

G cluster_0 Deamidation of Glutamine (Q) at Neutral pH Peptide ...-Gln-Ala-... Intermediate Glutarimide Intermediate (Less favored than Asn's succinimide, but still occurs) Peptide->Intermediate +H₂O, -NH₃ (Hydrolysis) SideProduct Ammonia (NH3) Product ...-Glu-Ala-... (Glutamic Acid) Intermediate->Product Hydrolysis

Caption: Deamidation pathway of Glutamine (Q) to Glutamic acid (E).

Q3: How can I reliably detect and quantify the degradation of my TFQAYPLREA peptide?

A: A stability-indicating analytical method is crucial. The gold standard for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with Mass Spectrometry (LC-MS).[12][13][14]

  • RP-HPLC: This technique separates the intact peptide from its degradation products based on hydrophobicity.[15] As degradation occurs, you will see the peak corresponding to the intact TFQAYPLREA decrease in area, while new peaks corresponding to degradation products (e.g., the deamidated, more polar version) will appear.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows you to identify the exact mass of the molecules in each peak.[13] For example, deamidation results in a +1 Da mass shift, which is easily detectable by MS. Oxidation of an aromatic ring typically results in a +16 Da shift (addition of an oxygen atom).

Other useful techniques include:

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the peptide's secondary structure, which can be an early indicator of instability.[12]

  • Dynamic Light Scattering (DLS): To detect the formation of soluble aggregates before they become visible precipitates.

Part 2: Troubleshooting Guide - Strategies for Stabilization

This section provides actionable solutions to the stability challenges identified above.

Q4: My primary issue seems to be deamidation. How can I slow this process down in my formulation?

A: Since deamidation is highly pH-dependent, optimizing your buffer is the most practical first step.[2][16][17]

  • pH Optimization: Deamidation rates for glutamine are generally slowest in the slightly acidic pH range of 3-6.[18] You should perform a pH screening study to find the "sweet spot" for TFQAYPLREA where it retains both maximum stability and biological activity. See Protocol 1 for a detailed methodology.

  • Buffer Species Selection: The type of buffer can also influence stability.[18] Citrate or acetate buffers are often good starting points for formulations in the pH 4-6 range. Avoid phosphate buffers if possible, as they have been shown in some cases to catalyze degradation.

Q5: Beyond pH, what formulation excipients can I add to prevent aggregation and improve overall stability?

A: Several classes of excipients are used to stabilize peptides in solution.[19][20] These work by various mechanisms, such as preferential exclusion, which forces the peptide to remain in a compact, stable state.

Excipient ClassExamplesConcentration RangePrimary Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol5-10% (w/v)Form a "hydration shell" around the peptide, preventing unfolding and aggregation.[21][22]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (w/v)Prevent adsorption to surfaces and reduce agitation-induced aggregation at air-liquid interfaces.[16]
Amino Acids Arginine, Glycine, Proline10-100 mMCan act as aggregation inhibitors and cryoprotectants. Arginine is particularly effective at suppressing aggregation.[16]
Antioxidants Ascorbic Acid, Methionine (as a scavenger)0.01-0.1% (w/v)Scavenge free radicals and reactive oxygen species to prevent oxidation of aromatic residues.[22]

See Protocol 3 for guidance on screening these excipients.

Q6: The formulation approach isn't sufficient for my long-term stability needs. Are there ways to permanently modify the TFQAYPLREA peptide to make it more robust?

A: Yes, several peptide engineering strategies can dramatically enhance intrinsic stability. These are more involved but offer significant advantages.

  • Amino Acid Substitution: The most direct approach is to replace the labile glutamine (Q) residue with a more stable, isosteric amino acid using solid-phase peptide synthesis or site-directed mutagenesis if producing it recombinantly. An excellent candidate would be Asparagine (N), although it is also prone to deamidation, or a non-natural amino acid. However, any substitution must be validated to ensure it does not compromise biological activity.

  • Peptide Cyclization: Converting the linear peptide into a cyclic one can drastically improve stability.[23][24][25] Cyclization restricts the peptide's conformational flexibility, making it less susceptible to enzymatic degradation and chemical reactions like deamidation.[26][27] A "head-to-tail" cyclization, which links the N-terminal Threonine to the C-terminal Alanine, is a common and effective strategy.[23]

  • D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-enantiomers can make the peptide highly resistant to degradation by proteases.[28][29][30][31] This is particularly useful for in vivo applications. Substitution should typically be done in regions of the peptide not critical for receptor binding.

The workflow below outlines a general approach to developing a stable peptide formulation.

G Start Start: Lyophilized TFQAYPLREA Char Initial Characterization (RP-HPLC, LC-MS, CD) Start->Char pH_Screen Protocol 1: pH & Buffer Screening (pH 4.0 - 7.4) Char->pH_Screen Analyze1 Protocol 2: Stability Analysis (RP-HPLC) Identify Optimal pH pH_Screen->Analyze1 Excipient_Screen Protocol 3: Excipient Screening (Sugars, Surfactants, etc.) Analyze1->Excipient_Screen Is stability sufficient? No End Stable Formulation Achieved Analyze1->End Is stability sufficient? Yes Analyze2 Protocol 2: Stability Analysis (RP-HPLC) Select Lead Formulation Excipient_Screen->Analyze2 Analyze2->End Is stability sufficient? Yes Modification Consider Peptide Modification (Cyclization, Substitution) Analyze2->Modification Is stability sufficient? No

Caption: Workflow for TFQAYPLREA stabilization studies.

Part 3: Experimental Protocols

These protocols provide a validated framework for your stability-enhancing experiments.

Protocol 1: Screening for Optimal pH and Buffer System
  • Preparation of Buffers: Prepare a set of 50 mM buffers: Sodium Acetate (pH 4.0, 5.0), Sodium Citrate (pH 6.0), and Sodium Phosphate (pH 7.0, 7.4).

  • Peptide Reconstitution: Carefully weigh and dissolve lyophilized TFQAYPLREA in each buffer to a final concentration of 1 mg/mL. Create several aliquots for each condition to be used as time points.

  • Initial Analysis (T=0): Immediately analyze one aliquot from each pH condition using the RP-HPLC method described in Protocol 2 . This establishes the baseline purity.

  • Incubation: Store the remaining aliquots at a stressed temperature (e.g., 40°C) to accelerate degradation. Also, store a parallel set at the intended storage temperature (e.g., 4°C).

  • Time-Point Analysis: At specified intervals (e.g., 1, 3, 7, 14, and 28 days), remove one aliquot from each condition and temperature. Analyze by RP-HPLC.

  • Data Evaluation: Plot the percentage of remaining intact peptide versus time for each pH condition. The condition that shows the slowest rate of degradation is the most stable.

Protocol 2: Stability Assessment by RP-HPLC

This method is designed to separate the parent TFQAYPLREA peptide from its more polar deamidated product.

  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 40°C.

  • Analysis: The intact peptide will elute as a primary peak. Deamidated species, being more polar, will typically elute slightly earlier. Integrate the peak areas to calculate the percentage of purity remaining: (% Purity) = (Area_Parent / Total_Area_All_Peaks) * 100.

Protocol 3: Formulation Screening with Stabilizing Excipients
  • Select Optimal Buffer: Using the most stable buffer system identified in Protocol 1 , prepare several stock solutions.

  • Add Excipients: To separate batches of the buffered peptide solution, add excipients from the table in Q5 to their target concentrations. Include a control group with no added excipients.

    • Example A: Buffer + 10% (w/v) Trehalose.

    • Example B: Buffer + 0.02% (w/v) Polysorbate 80.

    • Example C: Buffer + 50 mM Arginine.

  • Incubation and Analysis: Repeat the incubation and time-point analysis steps described in Protocol 1 , using RP-HPLC to quantify the percentage of intact peptide remaining over time.

  • Evaluation: Compare the degradation rates of the excipient-containing formulations to the control. The formulation with the slowest degradation rate is your lead candidate.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Peptide cyclization - SB-PEPTIDE. (n.d.). SB-PEPTIDE. [Link]

  • Deamidation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Iris Biotech. [Link]

  • The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations. (2025). MDPI. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. (2025). AmbioPharm. [Link]

  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Deamidation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Should My Peptide Be Cyclic?. (2024). LifeTein. [Link]

  • Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients. (2009). Expert Opinion on Drug Delivery. [Link]

  • Cyclisation strategies for stabilising peptides with irregular conformations - PMC. (2021). National Center for Biotechnology Information. [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Chemical Biology & Drug Design. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Pharmaceutical Research. [Link]

  • Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. (n.d.). SciSpace. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2025). ResearchGate. [Link]

  • Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. (n.d.). Lund University Publications. [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1990). PubMed. [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments | Request PDF. (2025). ResearchGate. [Link]

  • Selective oxidation of methionine residues in proteins. (n.d.). PubMed. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia MDPI. [Link]

  • Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. (2019). ACS Omega. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). PNAS. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • Methionine Oxidation and Reduction in Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

  • Structures of methionine in aqueous solutions at pH range 1–14. (n.d.). ResearchGate. [Link]

  • How to handle peptides that contain methionine. (2023). Biotage. [Link]

  • Peptide - Wikipedia. (n.d.). Wikipedia. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]

  • Stability Problem and Prevnetion in Peptide. (n.d.). ChatSlide. [Link]

  • Trefoil Factor Peptides and Gastrointestinal Function - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing TR-FRET Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

An important introductory note: The term "TFQAYPLREA immunoassays" appears to be a typographical error. This guide has been developed based on the widely established Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay technology, which aligns with the context of minimizing background noise and is a cornerstone of modern drug discovery and research.

A Senior Application Scientist's Guide to Minimizing Background and Maximizing Signal

Welcome to the technical support center for TR-FRET immunoassays. As a Senior Application Scientist, I've seen firsthand how a high-quality assay can accelerate research and how a noisy one can bring a project to a halt. The key to a successful TR-FRET assay lies in achieving a high signal-to-background (S/B) ratio. This guide is structured to provide you with not just the "how" but the "why" behind minimizing background noise, empowering you to proactively design robust assays and efficiently troubleshoot any issues that arise.

Section 1: The Core Principle: Signal vs. Background in TR-FRET

TR-FRET is an elegant technology that inherently minimizes background noise. Unlike standard fluorescence, where excitation and emission are measured simultaneously, TR-FRET uses a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a time-delayed measurement.[1]

Here's the causality:

  • A light source excites the lanthanide donor.

  • A deliberate delay (typically 50-150 microseconds) is introduced.[2][3] During this time, non-specific, short-lived background fluorescence from buffers, proteins, and test compounds decays completely.[1][4][5]

  • If the donor and a paired acceptor are in close proximity (1-10 nm) due to a binding event, energy transfer (FRET) occurs.[6][7]

  • The plate reader then measures the long-lived emission from the donor and the sensitized emission from the acceptor within a specific "counting window".[1]

This time-gated detection is the primary reason TR-FRET assays have a superior signal-to-background ratio compared to conventional FRET.[4][8]

TRFRET_Principle cluster_0 Step 1: Excitation Pulse cluster_1 Step 2: Time Delay (e.g., 50-150 µs) cluster_2 Step 3: Signal Measurement Excitation Flash Lamp / Laser Excites Donor (e.g., at 337nm) Delay Short-lived background fluorescence (from buffer, compounds, plates) decays completely. Excitation->Delay Donor is excited NoFRET No Binding Event: Only Donor Signal is detected. Delay->NoFRET If no proximity FRET Binding Event Occurs: FRET from Donor to Acceptor. Both signals are detected. Delay->FRET If proximity Measurement Reader measures long-lived fluorescence in two windows: 1. Donor Emission (e.g., 620nm) 2. Acceptor Emission (e.g., 665nm) NoFRET->Measurement FRET->Measurement

Caption: The TR-FRET workflow, highlighting the critical time-delay step.

Section 2: Proactive Assay Design for a Robust Signal

High background is often a symptom of suboptimal assay design. Addressing these factors proactively will save significant time and resources.

FAQ: How do I choose the right reagents and concentrations to start?

This is the most critical step. Using incorrect concentrations is a primary cause of low S/B ratios. The goal is to use the lowest possible reagent concentrations that still provide a robust signal window.

  • Causality: Excess donor (e.g., Eu-antibody) can increase background through direct signal bleed-through into the acceptor channel and non-specific binding.[9] Excess acceptor can lead to self-quenching or artificially high background due to direct excitation.[10][11]

  • Best Practice: The optimal concentrations of your donor- and acceptor-labeled reagents must be determined empirically for each new assay and even for new batches of reagents. The most effective method is a "checkerboard" titration, where you test a matrix of different donor and acceptor concentrations.[5][12] This allows you to identify the combination that yields the highest signal-to-background ratio. See Section 4 for a detailed protocol.

FAQ: What is the best type of microplate for my TR-FRET assay?

Plate choice directly impacts your results. While black plates are standard for fluorescence intensity assays to reduce background and crosstalk, they are not always optimal for TR-FRET.[13]

  • Causality: The time-resolved measurement already eliminates most background autofluorescence.[14] Therefore, the primary goal becomes maximizing the specific signal that remains. White plates reflect light, which can boost the final emission signal detected by the reader after the delay period.[14]

  • Best Practice:

    • White Plates: Start with standard solid white polystyrene plates for most biochemical TR-FRET assays. They generally provide higher raw signals and better S/B ratios.[14]

    • Black Plates: May be considered if you are working with a particularly noisy system or in cell-based assays where cellular autofluorescence is a major concern.

    • Low-Volume Plates: 384-well or 1536-well low-volume white plates are ideal for conserving precious reagents in high-throughput screening (HTS).[7][15]

FAQ: How should I prepare my assay buffer to minimize background?

The buffer is the environment for your molecular interaction; it must be optimized to ensure stability and prevent non-specific binding.[16]

  • Causality: Proteins and antibodies can stick to the plastic of the microplate wells, leading to a high background signal. Furthermore, some buffer components can autofluoresce or quench the signal.[10]

  • Best Practice:

    • Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL to block non-specific binding sites on the plate surface.

    • Detergent: A non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) can help prevent aggregation of proteins and reduce non-specific binding.

    • pH and Ionic Strength: Maintain a stable physiological pH (usually 7.2-7.5) and ionic strength that is optimal for your specific protein-protein interaction.

    • Purity: Always use high-purity reagents (e.g., "molecular biology grade") to prepare your buffers to avoid fluorescent contaminants.[13]

Section 3: Troubleshooting Guide: Why is My Background High?

Even with careful design, you may encounter high background. This troubleshooting flowchart and Q&A section will guide you to the root cause.

Troubleshooting_Flowchart Start High Background Signal in TR-FRET Assay Check_Controls Step 1: Analyze Controls (No Donor, No Acceptor, No Analyte) Start->Check_Controls High_Neg_Ctrl Is the 'No Analyte' (Max FRET) control signal excessively high? Check_Controls->High_Neg_Ctrl High_Donor_Ctrl Is the 'No Acceptor' control signal high in the acceptor channel? High_Neg_Ctrl->High_Donor_Ctrl No Reagent_Issue Potential Cause: Reagent Concentration / Non-Specific Binding High_Neg_Ctrl->Reagent_Issue Yes Bleedthrough_Issue Potential Cause: Donor Emission Bleed-through High_Donor_Ctrl->Bleedthrough_Issue Yes Variability_Issue Is there high well-to-well variability (high CV%)? High_Donor_Ctrl->Variability_Issue No Titrate Action: Perform Checkerboard Titration of Donor & Acceptor (See Protocol 1) Reagent_Issue->Titrate Optimize_Buffer Action: Optimize Assay Buffer (Add BSA/Tween-20) Reagent_Issue->Optimize_Buffer Check_Filters Action: Verify Reader's Wavelength Filters & Settings Bleedthrough_Issue->Check_Filters Pipetting_Issue Potential Cause: Pipetting Error / Poor Mixing / Evaporation Variability_Issue->Pipetting_Issue Yes Review_Technique Action: Review Pipetting Technique, Use Plate Seals, Ensure Thorough Mixing Pipetting_Issue->Review_Technique

Sources

purification challenges of hydrophobic Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala fragments

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of the hydrophobic decapeptide, this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflow effectively.

Part 1: Initial Peptide Assessment and Characterization

Understanding the physicochemical properties of your peptide is the first step in designing a successful purification strategy. The sequence this compound presents specific challenges due to its composition.

The primary challenge arises from the high proportion of nonpolar, hydrophobic amino acids (Phe, Ala, Tyr, Pro, Leu).[1] These residues can cause poor solubility in aqueous solutions and drive intermolecular aggregation, which is a primary obstacle during synthesis, handling, and purification.[2][3] While the peptide also contains charged residues (Arg, Glu) that can aid solubility, their effectiveness is highly dependent on pH.

Amino Acid Composition Analysis
Amino AcidCodeCategoryKey Property
ThreonineThrPolar, unchargedHydrophilic
PhenylalaninePheNonpolar, aromaticVery Hydrophobic
GlutamineGlnPolar, unchargedHydrophilic
AlanineAlaNonpolar, aliphaticHydrophobic
TyrosineTyrNonpolar, aromaticHydrophobic
ProlineProNonpolarHydrophobic, introduces kinks
LeucineLeuNonpolar, aliphaticVery Hydrophobic
ArginineArgBasic (Positively Charged)Hydrophilic, can cause tailing
Glutamic AcidGluAcidic (Negatively Charged)Hydrophilic
AlanineAlaNonpolar, aliphaticHydrophobic
Visualization: Potential Amphipathic Nature

If this peptide were to form an α-helical structure, its residues would be distributed in a specific spatial arrangement. A helical wheel projection helps visualize this, showing a clear separation of hydrophobic and hydrophilic faces, a property known as amphipathicity.[4][5] This structure is a key driver of aggregation, as the hydrophobic faces of multiple peptide molecules can interact to minimize contact with aqueous solvents.

Caption: Helical wheel projection of the peptide sequence.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of this peptide.

Q1: My lyophilized peptide won't dissolve in the initial mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?

A: This is the most frequent issue with hydrophobic peptides. Direct dissolution in aqueous buffers is often kinetically unfavorable, leading to aggregation before the peptide can be fully solvated.[6]

  • Quick Answer: Avoid direct dissolution in aqueous solutions. First, try to dissolve the peptide in a small amount of a stronger organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then dilute it stepwise with your mobile phase.[7][8] For a detailed procedure, see the Protocol for Systematic Peptide Solubility Testing .

Q2: I'm seeing a very broad peak, multiple poorly resolved peaks, or no peak eluting from my C18 column. What is happening?

A: This chromatographic profile strongly suggests on-column aggregation or irreversible binding.[1] The hydrophobic peptide interacts too strongly with the C18 stationary phase, or with other peptide molecules already bound to the column, preventing clean elution.[1]

  • Quick Answer: Your elution conditions are not strong enough. Consider switching to a less hydrophobic column (like C8 or C4), increasing the column temperature to 35-50°C to improve solubility and reduce secondary structure, or adding a stronger organic solvent like isopropanol or n-propanol to your mobile phase.[9][10][11]

Q3: My recovery after HPLC is extremely low. Where is my peptide going?

A: Low recovery is typically due to two factors: poor initial solubility (the peptide never made it onto the column) or irreversible adsorption onto the column matrix.[1] Hydrophobic peptides can precipitate at the column head if the sample solvent is incompatible with the mobile phase, or they can aggregate so strongly on the stationary phase that they do not elute under standard gradient conditions.

  • Quick Answer: First, ensure complete dissolution before injection using the methods in Q1. Second, after your run, perform a high-organic wash (e.g., 95-100% acetonitrile or isopropanol) and a blank injection to see if the missing peptide elutes.[6] If "ghost peaks" appear on the blank run, it confirms on-column retention.

Q4: The main peak in my chromatogram is tailing significantly. How can I improve the peak shape?

A: Peak tailing is often caused by unwanted secondary interactions between the peptide and the stationary phase.[10] In your peptide, the basic Arginine (Arg) residue can interact with residual acidic silanol groups on the silica column packing, slowing its elution and causing the peak to tail.

  • Quick Answer: Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA). TFA protonates the silanol groups, minimizing their interaction with the positively charged Arg residue.[10][11] If tailing persists, consider using a different ion-pairing agent like Difluoroacetic Acid (DFA) or Formic Acid (FA), which can sometimes offer different selectivity.

Part 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing Solubility for Injection

The single most critical step for purifying hydrophobic peptides is achieving complete and stable solubilization before injection.[6] If the peptide is not fully dissolved, all subsequent chromatographic steps will fail.

The Causality: Hydrophobic peptides aggregate to minimize the unfavorable interaction between their nonpolar side chains and water. The strategy is to disrupt these hydrophobic interactions.

Solutions:

  • Organic Co-Solvents: Solvents like DMSO, DMF, and N-Methyl-2-pyrrolidone (NMP) are effective at solubilizing hydrophobic peptides.[1][7] However, they are strong solvents and can cause peak distortion if injected in large volumes.

  • Chaotropic Agents: Guanidine hydrochloride (GuHCl) or urea can be used to disrupt the hydrogen-bonding networks that contribute to aggregation, but they are non-volatile and must be removed after purification.[7][12]

  • Alternative Acids: Using formic acid or acetic acid in the sample diluent can sometimes improve solubility compared to TFA, especially if the peptide has a net neutral charge at the pH of the TFA-containing solution.[1]

  • Hexafluoroisopropanol (HFIP): HFIP is an extremely effective solvent for aggregated peptides but must be used with caution. Injecting an HFIP solution directly can cause the peptide to crash out of solution upon mixing with the aqueous mobile phase.[13] If HFIP is necessary, the sample should be diluted with the initial mobile phase to the lowest possible concentration of HFIP that maintains solubility.

Guide 2: Troubleshooting Poor Chromatography

This workflow provides a systematic approach to diagnosing and solving common chromatographic issues.

Troubleshooting_Workflow start Symptom: Poor Peak Shape / Low Recovery cause1 Cause: Aggregation / Precipitation start->cause1 cause2 Cause: Strong Hydrophobic Interaction start->cause2 cause3 Cause: Secondary Ionic Interactions start->cause3 sol1a Solution: Improve Sample Solubility (Use DMSO, change acid) cause1->sol1a sol1b Solution: Increase Column Temperature (e.g., 40-50°C) cause1->sol1b sol1c Solution: Add Propanol to Mobile Phase cause1->sol1c cause2->sol1b sol2a Solution: Use Less Retentive Column (C8, C4, or Phenyl) cause2->sol2a sol2b Solution: Use Steeper Gradient cause2->sol2b sol2c Solution: Use Stronger Organic Solvent (Isopropanol, n-Propanol) cause2->sol2c sol3a Solution: Optimize Ion-Pairing Agent (Ensure 0.1% TFA) cause3->sol3a sol3b Solution: Use High-Purity, End-Capped Column cause3->sol3b

Caption: Troubleshooting workflow for poor chromatographic performance.

Explanation of Key Strategies:

  • Elevating Temperature: Increasing the column temperature reduces solvent viscosity and can disrupt the secondary structures that lead to aggregation.[10][11] This often leads to sharper peaks and improved recovery for hydrophobic peptides.

  • Changing Organic Solvent: While acetonitrile is the standard, alcohols like isopropanol and n-propanol are stronger "hydrophobic" solvents and can be more effective at eluting highly retained peptides.[6] They can be used as a replacement for, or blended with, acetonitrile.

  • Optimizing the Ion-Pairing Agent: TFA is excellent for peak shape but its strong ion-pairing can also increase the hydrophobicity and retention of the peptide.[10][14] In some cases, a weaker ion-pairing agent like formic acid can reduce retention time, although it may lead to broader peaks. For very difficult separations, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to dramatically increase retention and potentially resolve closely eluting impurities.[14]

Part 4: Experimental Protocols
Protocol 1: Systematic Peptide Solubility Testing

This protocol should be performed with a small, sacrificial amount of your crude peptide before attempting preparative purification.

  • Preparation: Aliquot ~0.1 mg of lyophilized peptide into four separate microcentrifuge tubes.

  • Solvent System 1 (Standard):

    • To Tube 1, add 100 µL of Water with 0.1% TFA.

    • Vortex for 30 seconds. Sonicate for 2-5 minutes if particulates remain.[12]

    • Observe. If not dissolved, proceed to the next step.

  • Solvent System 2 (Organic First):

    • To Tube 2, add 10 µL of pure Acetonitrile. Vortex to wet the powder.

    • Add 90 µL of Water with 0.1% TFA.

    • Vortex and sonicate as above. Observe.

  • Solvent System 3 (Strong Organic):

    • To Tube 3, add 10-20 µL of DMSO. Vortex until a clear solution is formed.[8]

    • Slowly add 80-90 µL of Water with 0.1% TFA while vortexing to dilute.

    • Observe for any precipitation. This is your best option for an injectable sample if it remains clear.

  • Solvent System 4 (Alternative Acid):

    • To Tube 4, add 100 µL of 5% Acetic Acid or 1% Formic Acid in water.

    • Vortex and sonicate. Observe. This can be effective if the peptide is more soluble at a slightly higher pH than that provided by 0.1% TFA.[1]

  • Selection: Choose the first solvent system that provides a completely clear solution for your preparative run. Always centrifuge your final dissolved sample before injection to remove any micro-particulates.[8]

Protocol 2: Recommended Starting RP-HPLC Method

This method provides a robust starting point for method development.

System Parameters:

  • Column: C18 Reversed-Phase, 300Å pore size, 5 µm particle size. (A wide-pore column is crucial for peptides).[10]

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile

  • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column)

  • Column Temperature: 40°C[11]

  • Detection: 214 nm and 280 nm (Tyrosine absorbs at 280 nm)

Gradient Profile:

Time (min)% Mobile Phase BCurve
010Linear
510Linear
3560Linear
4095Linear
4595Linear
4610Linear
5510Linear

Rationale:

  • Shallow Gradient: A shallow gradient (e.g., ~1.5% B per minute) is critical for resolving peptides, which often have similar structures to their synthesis-related impurities.[15]

  • High-Organic Wash: The step up to 95% B is essential to strip any strongly bound material from the column, preventing carryover to the next run.[6]

  • Re-equilibration: A long re-equilibration step (at least 10 column volumes) is necessary to ensure reproducible retention times.

References
  • Vertex AI Search. (n.d.). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity - PMC. Retrieved February 20, 2026.
  • Bio-Synthesis Inc. (2020, January 15). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Retrieved February 20, 2026.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved February 20, 2026, from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 20, 2026, from [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved February 20, 2026.
  • Waters Corporation. (n.d.).
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Helical wheel projections of the peptides. Retrieved February 20, 2026, from [Link]

  • Wix.com. (2018, August 16). Helical Wheel Projections for Proteins. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Helical Wheel Projection Of The Peptides. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved February 20, 2026, from [Link]

  • Interchim. (2019, March 15). Peptides purification development in Reverse Phase. Retrieved February 20, 2026, from [Link]

  • Fortune Journals. (2024, March 29). NetWheels: A Web Application to Create High Quality Peptide Helical Wheel and Net Projections. Retrieved February 20, 2026.
  • PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • BioPharm International. (2026, January 10).
  • YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2021, May 30). Which chromatography is preferred for purification of hydrophobic peptide?. Retrieved February 20, 2026, from [Link]

  • Biotage. (2023, February 6).
  • Innovagen. (n.d.). Peptide Solubilization. Retrieved February 20, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 20, 2026, from [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved February 20, 2026.
  • MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved February 20, 2026.
  • ACS Publications. (2022, December 27).
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved February 20, 2026.
  • Reddit. (2025, December 29). Peptide completely insoluble for HPLC purification. Retrieved February 20, 2026, from [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved February 20, 2026.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved February 20, 2026.
  • Elsevier. (n.d.).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved February 20, 2026.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved February 20, 2026.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 20, 2026.
  • Quora. (2025, January 15).
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved February 20, 2026.
  • PubChem. (n.d.). H-Glu-Tyr-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved February 20, 2026.

Sources

Validation & Comparative

A Comprehensive Guide to the LC-MS/MS Fragmentation Pattern of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and proteomics, the precise characterization of peptides is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for peptide sequencing and analysis. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of the synthetic decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala. We will explore the theoretical underpinnings of peptide fragmentation, compare fragmentation behaviors, and provide a detailed experimental protocol for replication.

The Fundamentals of Peptide Fragmentation in LC-MS/MS

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides.[1] The process involves the isolation of a specific peptide ion (the precursor ion) and its subsequent fragmentation into smaller product ions.[1] The most common method for peptide fragmentation is Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is converted into internal energy through collisions with an inert gas, leading to the cleavage of amide bonds along the peptide backbone.

This fragmentation primarily results in the formation of two main types of sequence ions: b-ions and y-ions .[2] B-ions are N-terminal fragments, while y-ions are C-terminal fragments.[2] The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence.[3]

Predicting the Fragmentation of this compound

The fragmentation of a peptide is not random and is influenced by its amino acid composition. Certain residues can direct fragmentation pathways, leading to more prominent peaks in the MS/MS spectrum. For our target peptide, this compound, several key residues are expected to influence the fragmentation pattern:

  • Proline (Pro): The presence of proline often leads to enhanced cleavage at its N-terminal side, a phenomenon known as the "proline effect".[4][5] This is due to the unique cyclic structure of proline's side chain, which can stabilize the transition state of the fragmentation reaction.[6] We anticipate a strong y-ion signal corresponding to the cleavage C-terminal to Proline.

  • Arginine (Arg): The basic side chain of arginine readily accepts a proton, which can influence the charge state and fragmentation of the peptide.[6] The fragmentation of arginine-containing peptides can sometimes be complex, with characteristic side-chain losses.[7]

  • Glutamic Acid (Glu) and Glutamine (Gln): These residues can undergo neutral losses of water (-18 Da) or ammonia (-17 Da) from their side chains, particularly in the b-ion series.

  • Threonine (Thr) and Tyrosine (Tyr): These hydroxyl-containing amino acids can also exhibit a neutral loss of water.

To visualize the expected fragmentation, we can predict the theoretical monoisotopic m/z values for the singly charged b- and y-ions of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of a synthetic peptide like this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection Dilution->Injection LC_Separation Reverse-Phase LC Separation Injection->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Spectrum_Processing Spectrum Processing MS2->Spectrum_Processing Database_Searching Database Searching/ De Novo Sequencing Spectrum_Processing->Database_Searching Fragmentation_Analysis Fragmentation Pattern Analysis Database_Searching->Fragmentation_Analysis

Figure 1: A generalized workflow for the LC-MS/MS analysis of a synthetic peptide.

Predicted b- and y-ion Series for this compound

The following table summarizes the theoretical monoisotopic m/z values for the singly charged b- and y-ions of the target peptide. These values are crucial for interpreting the resulting MS/MS spectrum.

#Amino Acidb-ion m/zy-ion m/z
1T102.0551196.322
2F249.1231095.275
3Q377.182948.207
4A448.220820.148
5Y611.283749.111
6P708.336586.048
7L821.420488.995
8R977.520375.911
9E1106.562219.811
10A1177.600148.077

Table 1: Theoretical monoisotopic m/z values for singly charged b- and y-ions of this compound.

Visualizing the Fragmentation Pattern

The fragmentation of the peptide backbone can be visualized as a series of cleavages between amino acid residues, generating the corresponding b- and y-ions.

G cluster_0 cluster_1 H2N H₂N- T Thr COOH -COOH F Phe T->F b₁ | y₉ Q Gln F->Q b₂ | y₈ A1 Ala Q->A1 b₃ | y₇ Y Tyr A1->Y b₄ | y₆ P Pro Y->P b₅ | y₅ L Leu P->L b₆ | y₄ R Arg L->R b₇ | y₃ E Glu R->E b₈ | y₂ A2 Ala E->A2 b₉ | y₁

Figure 2: Fragmentation map of this compound showing the b- and y-ion series.

Comparison of Fragmentation Techniques: CID vs. HCD

While CID is the most common fragmentation method, Higher-Energy Collisional Dissociation (HCD) is another widely used technique, particularly on Orbitrap mass spectrometers.[8]

  • Collision-Induced Dissociation (CID): Typically performed in an ion trap, CID is a resonant excitation process that results in the fragmentation of the precursor ion. It is known to be efficient for generating a rich series of b- and y-ions. However, CID spectra can sometimes be dominated by neutral losses, and the low-mass region (below ~1/3 of the precursor m/z) is often not observed due to the low-mass cutoff of the ion trap.[8]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation technique that occurs in a dedicated collision cell. It generally provides more fragmentation energy than CID, leading to a greater abundance of fragment ions, including those in the low-mass range.[8] HCD spectra often exhibit more extensive fragmentation, which can be beneficial for de novo sequencing and identifying post-translational modifications. For proline-containing peptides, HCD can sometimes produce more informative spectra by reducing the dominance of the proline-directed cleavage.[9]

For the peptide this compound, a comparison of CID and HCD spectra would likely reveal a more complete y-ion series in the HCD spectrum due to the enhanced fragmentation and lack of a low-mass cutoff. The proline effect might be less pronounced in HCD compared to CID.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the LC-MS/MS analysis of the synthetic peptide this compound.

1. Sample Preparation

  • Objective: To prepare the synthetic peptide for LC-MS/MS analysis.

  • Procedure:

    • Obtain the synthetic peptide this compound with a purity of ≥97% (HPLC).[10]

    • Prepare a stock solution of the peptide at a concentration of 1 mg/mL in LC-MS grade water.

    • From the stock solution, prepare a working solution of 10 µg/mL in a solution of 0.1% formic acid in water.

    • Filter the working solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.

2. Liquid Chromatography (LC)

  • Objective: To separate the peptide from any impurities and deliver it to the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 2% B

      • 5-35 min: 2-40% B (linear gradient)

      • 35-40 min: 40-90% B (linear gradient)

      • 40-45 min: 90% B (isocratic)

      • 45-46 min: 90-2% B (linear gradient)

      • 46-55 min: 2% B (isocratic - column re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Objective: To detect the peptide and generate fragmentation data for sequencing.

  • Instrumentation: A tandem mass spectrometer (e.g., a quadrupole-time-of-flight (Q-TOF) or an Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 300-1500.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

    • Precursor Ion Selection: Isolation width of 1.5 m/z.

    • Fragmentation:

      • CID: Normalized collision energy ramp from 20-40%.

      • HCD (if available): Normalized collision energy of 28%.

    • MS2 Scan Range: m/z 50-2000.

    • Dynamic Exclusion: Enabled for 30 seconds after two MS/MS acquisitions.

4. Data Analysis

  • Objective: To process the raw data and interpret the fragmentation pattern.

  • Software: Use appropriate software for data processing and analysis (e.g., vendor-specific software, Proteome Discoverer, MaxQuant).

  • Procedure:

    • Process the raw LC-MS/MS data to generate peak lists.

    • Perform a database search against a database containing the sequence of this compound.

    • Alternatively, use de novo sequencing algorithms to determine the peptide sequence directly from the MS/MS spectrum.

    • Manually inspect the annotated MS/MS spectrum to verify the b- and y-ion series and identify any characteristic neutral losses or dominant fragment ions.

Conclusion

This guide has provided a comprehensive overview of the expected LC-MS/MS fragmentation pattern of the decapeptide this compound. By understanding the principles of peptide fragmentation and the influence of specific amino acid residues, researchers can more effectively interpret their experimental data. The provided experimental protocol serves as a robust starting point for the analysis of this and similar synthetic peptides. As a self-validating system, the comparison between the theoretically predicted fragmentation pattern and the experimentally obtained spectrum provides a high degree of confidence in the peptide's identity and sequence. The continued advancement of mass spectrometry technology and data analysis tools will further enhance our ability to characterize complex biomolecules with ever-increasing precision and accuracy.

References

  • MS2PIP Server - CompOmics. (n.d.). Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Classification of B and Y Ions in Peptide MS/MS Spectra Based on Machine Learning. (2023).
  • Vader, P., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2011, 810158.
  • Pitteri, S. J., & McLuckey, S. A. (2005). Scheme 1. Chemical structure and side chain fragmentations of arginine and the methylated arginines studied.
  • Voinov, V. G., et al. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry, 29(4), 717-728.
  • Molina, H., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics, 10(10), M111.009399.
  • Öz, M., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1365–1375.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • IonSource. (2016). b and y Ions - De Novo Peptide Sequencing. Retrieved from [Link]

  • Caba, T., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
  • Agilent Technologies. (2024).
  • Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. (2025).
  • Escobar, H., et al. (2011). Fragmentation rules of proline. (A) Cleavage of C-terminal to proline...
  • Prot pi | Peptide Tool. (n.d.). Retrieved from [Link]

  • Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(6), 1346–1357.
  • Alphalyse. (n.d.). Sample Preparation for Protein Quantification by LC MS/MS. Retrieved from [Link]

  • Harrison, A. G. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry, 16(9), 1546–1555.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Bels, A., et al. (2020). Gas-Phase Fragmentation of ADP-Ribosylated Peptides: Arginine-Specific Side-Chain Losses and Their Implication in Database Searches. Journal of the American Society for Mass Spectrometry, 31(11), 2353–2364.
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Data Analysis Tools. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2000). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. Journal of the American Society for Mass Spectrometry, 11(7), 626–638.
  • MtoZ Biolabs. (n.d.). Calculation of m/z for Polypeptides in Mass Spectrometry. Retrieved from [Link]

  • ExPASy. (n.d.). PeptideCutter. Retrieved from [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(4), 1785–1793.
  • Prosit - ProteomicsDB. (n.d.). Retrieved from [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • Sun, R., et al. (2016). Fig 3. The comparison of HCD- and CID-type fragmentation using the...
  • LibreTexts. (2021). 4.2.2: B2. Sequence Determination Using Mass Spectrometry. Chemistry LibreTexts.
  • Burla, B., et al. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology, 828, 1–11.
  • Peptide Sequence Fragmentation Modelling. (n.d.). Retrieved from [Link]

  • Chiam, H. (2024). Using LC–MS/MS to Analyze D-Amino Acids.
  • Cervantes, P. P., et al. (2019). Development and Validation of an LC/MS Method of Glatiramer and Its Sequential Amino Acids, at Pharmaceutical Product. Journal of Pharmacy and Pharmacology, 7(1).
  • Zorta, E., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 626.

Sources

A Comparative Guide to Validating TFQAYPLREA Sequence Identity: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of biopharmaceutical development and proteomics research, the absolute sequence identity of a peptide is a non-negotiable critical quality attribute. For synthetic peptides like TFQAYPLREA, which may be used as a standard, a therapeutic agent, or a critical reagent, unambiguous sequence validation is paramount for ensuring reproducibility, safety, and efficacy.[1][2] This guide provides an in-depth comparison of the "gold standard" chemical method, Edman degradation, with modern mass spectrometry-based approaches for confirming the N-terminal sequence of a peptide.

Our analysis will focus on the practical application, underlying principles, and relative strengths of each technique, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific analytical challenges.

The Gold Standard: N-Terminal Sequencing by Edman Degradation

Developed by Pehr Edman in the 1950s, this technique remains a highly reliable and definitive method for determining the sequence of amino acids from the N-terminus of a protein or peptide.[1][3][4] It is a stepwise chemical process that sequentially removes, or "degrades," one amino acid at a time from the free amino terminus, which is then identified.[3][5][6][7]

Principle of Edman Chemistry

The Edman degradation process is a cyclical reaction with three key steps:

  • Coupling: Under mildly alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the peptide (e.g., Threonine in TFQAYPLREA) to form a phenylthiocarbamoyl (PTC) peptide derivative.[1][3]

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid - TFA), the bond between the first and second amino acid is cleaved, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][5][7]

  • Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative using aqueous acid.[3][5][7] This PTH-amino acid is then injected into an HPLC system for identification based on its unique retention time compared to known standards.[7]

The shortened peptide (now starting with Phenylalanine) is then subjected to the next cycle of degradation. This process is repeated for each subsequent residue.[3] Modern automated sequencers, such as the Applied Biosystems Procise® system, can perform up to 30-50 cycles with high efficiency.[3][8][9]

Experimental Workflow: Edman Degradation of TFQAYPLREA

The following protocol outlines the automated sequencing of the TFQAYPLREA peptide.

Sample Preparation:

  • Ensure the peptide sample is highly purified (>90%) to minimize background signals from contaminating sequences.

  • Quantify the peptide accurately. A typical loading amount for modern sequencers is between 10 and 100 picomoles.[3][10]

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) and apply it to the sequencer's reaction cartridge.

Automated Sequencing Protocol (e.g., on an Applied Biosystems Procise® Sequencer):

  • The instrument initiates Cycle 1 by delivering PITC under alkaline conditions to couple with the N-terminal Threonine (T).

  • After coupling, the system performs a series of solvent washes to remove excess reagents.

  • Anhydrous TFA is delivered to cleave the PTC-Threonine bond, forming the ATZ-Threonine.

  • The ATZ-Threonine is selectively extracted with an organic solvent (e.g., ethyl acetate) and transferred to a conversion flask.[3][7]

  • The remaining peptide (FQAYPLREA) is now ready for Cycle 2.

  • In the conversion flask, aqueous acid is added to the extracted ATZ-Threonine, converting it to the stable PTH-Threonine.

  • The PTH-Threonine is automatically injected onto a reverse-phase HPLC column for identification.

  • The instrument begins Cycle 2, repeating the process for Phenylalanine (F), and continues cyclically through the entire sequence.

Edman_Degradation_Workflow cluster_Sequencer Automated Sequencer Cycle (Residue 'n') cluster_Analysis Identification peptide_n Peptide (n residues) ptc_peptide PTC-Peptide peptide_n->ptc_peptide 1. Coupling (PITC, Alkaline) atz_aa ATZ-Amino Acid (n) ptc_peptide->atz_aa 2. Cleavage (TFA, Anhydrous) peptide_n_minus_1 Peptide (n-1 residues) ptc_peptide->peptide_n_minus_1 pth_aa PTH-Amino Acid (n) atz_aa->pth_aa 3. Conversion (Aqueous Acid) peptide_n_minus_1->peptide_n Next Cycle (n-1) hplc HPLC Analysis pth_aa->hplc result Identify Residue 'n' hplc->result caption Edman Degradation Workflow

A diagram illustrating the cyclical process of Edman degradation.

Modern Alternatives: Sequencing by Tandem Mass Spectrometry (MS/MS)

Mass spectrometry has become a cornerstone of proteomics due to its high sensitivity and throughput.[11] For peptide sequencing, tandem mass spectrometry (MS/MS) is the method of choice.[12][13][14]

Principle of MS/MS Sequencing

Unlike the stepwise chemical degradation of Edman, MS/MS determines a sequence by measuring the mass-to-charge ratio (m/z) of peptide fragments.[6][12]

  • Ionization: The peptide (TFQAYPLREA) is ionized, typically using Electrospray Ionization (ESI), to create charged molecules (precursor ions).[12]

  • MS1 Analysis: The precursor ions are separated by their m/z in a mass analyzer, and a specific ion corresponding to the peptide of interest is selected.[12][14]

  • Fragmentation: The selected precursor ion is subjected to fragmentation, most commonly through Collision-Induced Dissociation (CID), where it collides with an inert gas. This breaks the peptide backbone at predictable locations, creating a series of fragment ions.[12][15]

  • MS2 Analysis: The resulting fragment ions are analyzed in a second stage of mass spectrometry to produce a tandem mass spectrum (MS/MS spectrum).[12][13][14]

  • Sequence Deduction: The sequence is reconstructed by analyzing the mass differences between the peaks in the MS/MS spectrum. The mass of each amino acid residue is known, allowing bioinformatics software to piece together the sequence.[14]

Experimental Workflow: MS/MS of TFQAYPLREA

Sample Preparation:

  • The peptide sample is diluted in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Sample purity is still important, but MS can often distinguish the target peptide from minor contaminants based on mass.

LC-MS/MS Protocol:

  • The sample is injected into a liquid chromatography (LC) system coupled to the mass spectrometer. The LC step provides separation and sample clean-up.

  • As the peptide elutes from the LC column, it is ionized by ESI and enters the mass spectrometer.

  • An initial MS1 scan identifies the m/z of the intact TFQAYPLREA peptide.

  • The instrument's software selects this precursor ion for fragmentation.

  • The precursor ion is fragmented by CID, generating a population of b- and y-type fragment ions.

  • The fragment ions are analyzed in the second mass analyzer, generating an MS/MS spectrum.

  • Bioinformatics software compares the experimental spectrum to a theoretical fragmentation pattern of TFQAYPLREA to confirm the sequence.[14][16]

MS_Workflow cluster_MS Tandem Mass Spectrometer cluster_Data Data Analysis ion_source 1. Ionization (ESI) ms1 2. MS1 Analysis (Select Precursor Ion) ion_source->ms1 frag_cell 3. Fragmentation (CID) ms1->frag_cell ms2 4. MS2 Analysis (Detect Fragment Ions) frag_cell->ms2 spectrum MS/MS Spectrum ms2->spectrum bioinformatics 5. Bioinformatic Analysis spectrum->bioinformatics sequence Confirm Sequence: TFQAYPLREA bioinformatics->sequence sample Peptide Sample sample->ion_source caption Tandem Mass Spectrometry Workflow

A diagram illustrating the workflow for peptide sequencing by MS/MS.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

The choice between these two powerful techniques depends entirely on the analytical question being asked.

FeatureEdman DegradationMass Spectrometry (MS/MS)Causality & Rationale
Principle Stepwise chemical cleavage from N-terminusFragmentation of the whole peptideEdman provides a direct, sequential readout, while MS provides a holistic fragmentation "snapshot".[11][17]
Primary Application Definitive N-terminal sequence confirmationHigh-throughput protein ID, PTM analysis, full sequence coverageEdman excels at absolute N-terminal verification.[17][18] MS is better for complex mixtures and identifying modifications.[15][17]
Accuracy Very high for the first 15-30 residuesHigh, but relies on database matching and spectral qualityEdman's direct chemical read is inherently unambiguous for the N-terminus.[1] MS accuracy depends on instrument resolution and algorithm interpretation.[19]
Sensitivity Low picomole (10-100 pmol)[3][10]Low picomole to high femtomoleMS is generally more sensitive, requiring less sample material.[20]
Throughput Low; one sample at a time, ~45-60 min/cycle[10][20]High; compatible with automation and LC systemsThe cyclical nature of Edman makes it slow compared to the rapid analysis times of modern LC-MS/MS systems.[4][10][21]
Blocked N-Terminus Will fail if N-terminus is modified (e.g., acetylation)[3][10][17]Can identify and sequence blocked peptidesPITC requires a free amino group to react.[3] MS measures the mass of the modified peptide and can still fragment it.[17][20]
Leu/Ile Ambiguity Routinely distinguishes these isobaric amino acidsCannot distinguish without advanced fragmentation methodsThe PTH derivatives of Leucine and Isoleucine have different retention times on HPLC.[20] MS sees them as having the same mass.[22]
Sample Purity Requires a highly purified, single sequence sample[1][17]Can handle moderately complex mixturesContaminating sequences in Edman create a confusing background of multiple PTH-amino acids at each cycle. MS can isolate ions of interest by m/z.[17]

Conclusion: A Complementary Approach

It is a misconception to view Edman degradation and mass spectrometry as mutually exclusive competitors. Instead, they are highly complementary techniques.[1][11][17]

For the absolute, unambiguous validation of the N-terminal sequence of a critical peptide like TFQAYPLREA , particularly in a regulatory or quality control environment, Edman degradation remains the gold standard .[17][23] Its direct chemical sequencing provides a level of certainty that is difficult to dispute, and it is the only routine method to distinguish between leucine and isoleucine.[20][22]

Mass spectrometry is the superior tool for high-throughput screening, characterization of unknown proteins, and comprehensive analysis of post-translational modifications.[11][17] It can confirm the overall mass of TFQAYPLREA and provide sequence confirmation from the fragmentation data, but its primary strength lies in its speed and breadth of analysis.

In a comprehensive drug development program, a common strategy is to use mass spectrometry for initial characterization and high-throughput checks, while employing Edman degradation for the definitive N-terminal validation required for regulatory submissions and final quality assurance.[17]

References

  • Edman Degradation vs. Mass Spectrometry: Which is Best for N-Terminal Sequencing?. Rapida. [Link]

  • Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. PharmiWeb.com. [Link]

  • Edman degradation. Wikipedia. [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Principle of Peptide Sequencing. Mtoz Biolabs. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Cloud. [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry. MetwareBio. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

  • Peptide Sequencing: Principles, Applications, and Techniques. Lead Research. [Link]

  • Peptide Sequencing by Edman Degradation. EHU. [Link]

  • Applied Biosystems Procise Manual. Artisan Technology Group. [Link]

  • Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • Procise® Protein Sequencing System. Thermo Fisher Scientific. [Link]

  • Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution. MDPI. [Link]

  • N-Terminal Protein Sequencing Methods and Applications Overview. Mtoz Biolabs. [Link]

  • N-terminal Amino Acid Sequencing Analysis by MALDI-TOF MS/Protein Sequencer. Shimadzu. [Link]

  • VALIDATING SEQUENCE ASSIGNMENTS FOR PEPTIDE FRAGMENTATION PATTERNS. University of Colorado Anschutz Medical Campus. [Link]

  • N-terminal Sequencing & Amino Acid Analysis. Charles River Laboratories. [Link]

  • N-terminal sequence analysis of proteins and peptides. PubMed. [Link]

  • A Novel Algorithm for Validating Peptide Identification from a Shotgun Proteomics Search Engine. PMC. [Link]

  • Back to Basics: Spectrum and Peptide Sequence are Sufficient for Top-tier Mass Spectrometry Proteomics Identification. bioRxiv. [Link]

Sources

A Comparative Guide to the Stability of Linear vs. Cyclic Peptides: A Case Study of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by poor in vivo stability, primarily due to their susceptibility to enzymatic degradation. A leading strategy to overcome this limitation is peptide cyclization. This guide provides an in-depth comparison of the expected stability profiles of the linear decapeptide, Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, and its cyclic counterpart. We will explore the mechanistic basis for the enhanced stability of cyclic peptides and provide detailed experimental protocols for empirical validation.

The Rationale for Cyclization: Enhancing Peptide Stability

Linear peptides are vulnerable to degradation by a host of proteases present in biological fluids like serum. These enzymes, categorized as exopeptidases and endopeptidases, systematically cleave peptide bonds, leading to rapid inactivation and clearance.

  • Exopeptidases cleave amino acids from the N- or C-termini.

  • Endopeptidases cleave internal peptide bonds at specific recognition sites.

Cyclization, the process of forming a covalent bond to create a ring structure, fundamentally alters a peptide's physicochemical properties, often leading to significant improvements in stability.[1][2][3][4] This is achieved through several key mechanisms:

  • Elimination of Termini: By forming a "head-to-tail" amide bond between the N-terminal Threonine and the C-terminal Alanine, the peptide no longer has free ends, rendering it resistant to exopeptidase activity.[4]

  • Conformational Rigidity: Cyclization reduces the peptide's conformational flexibility.[1][5][[“]] This pre-organized, more rigid structure can make it difficult for the peptide to fit into the active sites of endopeptidases, which often require a flexible substrate.[7] This restricted conformation can also lower the entropic penalty upon binding to a target, potentially increasing binding affinity and specificity.[[“]][7]

  • Masking of Cleavage Sites: The constrained three-dimensional structure of a cyclic peptide may sterically hinder access to internal cleavage sites that are readily available in the flexible linear form.

Sequence-Specific Stability Analysis: this compound

To predict the stability of our target peptide, we must first analyze its sequence for potential enzymatic cleavage sites. Serum contains a variety of proteases, with trypsin and chymotrypsin-like enzymes being major contributors to peptide degradation.

  • Trypsin: Cleaves peptide bonds on the C-terminal side of basic amino acids, namely Arginine (Arg) and Lysine (Lys).

  • Chymotrypsin: Primarily cleaves on the C-terminal side of large aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Analysis of the Linear Peptide: The linear sequence this compound possesses two primary liabilities for endopeptidase cleavage:

  • Tyrosine (Tyr) at position 5: A potential cleavage site for chymotrypsin.

  • Arginine (Arg) at position 8: A classic cleavage site for trypsin.[8]

The presence of a Proline (Pro) residue at position 6 is noteworthy. Proline's unique cyclic side chain introduces a "kink" or turn in the peptide backbone.[9] This feature can facilitate the head-to-tail cyclization process by pre-disposing the linear peptide to a conformation where its termini are in closer proximity.[10][11]

Predicted Stability Enhancement of the Cyclic Form: By cyclizing the peptide, we anticipate a significant increase in its stability. The rigid cyclic structure is expected to mask the Arg and Tyr residues, making them less accessible to trypsin and chymotrypsin, respectively. This structural constraint is the primary mechanism by which cyclization confers resistance to endopeptidases.[7]

The relationship between the linear peptide, its susceptibility to enzymatic degradation, and the protective effect of cyclization is illustrated below.

G cluster_0 Linear Peptide State cluster_1 Degradation Pathway cluster_2 Cyclization Strategy cluster_3 Stability Outcome Linear Peptide This compound Flexible Conformation High Conformational Flexibility Linear Peptide->Flexible Conformation Cyclization Head-to-Tail Cyclization Linear Peptide->Cyclization Strategy to Improve Exposed Cleavage Sites Exposed Arg & Tyr Residues Flexible Conformation->Exposed Cleavage Sites Cleavage Peptide Bond Cleavage Exposed Cleavage Sites->Cleavage Susceptible to Trypsin Trypsin Trypsin->Cleavage Chymotrypsin Chymotrypsin Chymotrypsin->Cleavage Fragments Inactive Peptide Fragments Cleavage->Fragments Cyclic Peptide Cyclo(this compound) Cyclization->Cyclic Peptide Rigid Conformation Reduced Flexibility Cyclic Peptide->Rigid Conformation Masked Sites Masked Arg & Tyr Residues Rigid Conformation->Masked Sites Stable Peptide Increased Stability & Half-Life Masked Sites->Stable Peptide Leads to

Conceptual Diagram of Cyclization as a Stability Enhancement Strategy.
Experimental Workflow: Assessing Peptide Stability in Human Serum

To empirically determine and compare the stability of the linear and cyclic peptides, a serum stability assay followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is the gold standard. This experiment measures the rate at which the peptide is degraded over time when incubated in human serum.

The workflow for this assay involves several critical steps: incubation, sample quenching and protein precipitation, and finally, quantitative analysis.

G start Start: Prepare Peptide Stock Solutions (Linear & Cyclic) incubation Step 1: Incubation - Mix peptide with human serum. - Incubate at 37°C. - Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 min). start->incubation quenching Step 2: Quenching & Protein Precipitation - Add ice-cold acetonitrile (ACN) with  1% formic acid to each aliquot. - Vortex vigorously. - Incubate on ice to precipitate proteins. incubation->quenching centrifugation Step 3: Clarification - Centrifuge samples at high speed  (e.g., 18,000 x g for 10 min). - Collect the supernatant containing  the remaining peptide. quenching->centrifugation lcms Step 4: LC-MS Analysis - Inject supernatant into LC-MS system. - Separate peptide from metabolites using  a C18 column with a gradient. - Quantify parent peptide peak area. centrifugation->lcms analysis Step 5: Data Analysis - Plot % remaining peptide vs. time. - Calculate the half-life (T½) for each peptide. lcms->analysis end End: Compare Half-Lives (T½ Cyclic vs. T½ Linear) analysis->end

Workflow for a Peptide Serum Stability Assay.

This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.

  • Preparation:

    • Thaw human serum (pooled from healthy donors) on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.

    • Prepare 1 mg/mL stock solutions of both the linear and cyclic peptides in an appropriate solvent (e.g., water or DMSO).

    • Prepare a quenching solution of acetonitrile (ACN) containing 1% formic acid. Keep this solution on ice.

  • Incubation:

    • Pre-warm the human serum to 37°C in a water bath.

    • To initiate the reaction, add the peptide stock solution to the pre-warmed serum to a final peptide concentration of 50 µg/mL. Vortex gently to mix. This is your T=0 sample point, immediately proceed to the next step for this time point.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Sample Processing:

    • Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200 µL of the ice-cold quenching solution (1% formic acid in ACN).[12] The 2:1 ratio of ACN to serum is crucial for efficient protein precipitation.[12][13]

    • Vortex the tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

    • Incubate the samples on ice for at least 15 minutes to facilitate protein precipitation.[12]

    • Centrifuge the samples at a high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant, which contains the peptide, to a new tube or an HPLC vial for analysis.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase HPLC column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[12][13] The gradient should be optimized to achieve good separation of the parent peptide from any degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Quantify the amount of remaining peptide by monitoring the specific mass-to-charge ratio (m/z) of the parent peptide using selected ion monitoring (SIM) or by integrating the area of the total ion chromatogram (TIC) peak.[14]

  • Data Analysis:

    • Determine the peak area of the parent peptide at each time point.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.

    • Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.

    • Calculate the half-life (T₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

Expected Results and Data Interpretation

The primary outcome of this study will be the comparative half-lives of the linear and cyclic peptides in human serum. Based on established principles of peptide chemistry, a significant difference is expected.

Table 1: Predicted Comparative Stability Data

Peptide FormPredicted Half-Life (T₁/₂) in Human SerumExpected Primary Degradation Pathway
Linear < 60 minutesProteolysis by exopeptidases and endopeptidases (trypsin, chymotrypsin) at Arg-8 and Tyr-5.
Cyclic > 240 minutesSlower, residual endopeptidase activity or other chemical degradation pathways (e.g., hydrolysis).[15]

It is hypothesized that the cyclic form of this compound will exhibit a half-life that is at least four-fold greater than its linear precursor. This dramatic increase in stability is a direct consequence of the structural constraints imposed by cyclization, which protect the peptide from rapid enzymatic degradation.[1][2][16][17][18]

Conclusion

Peptide cyclization is a robust and validated strategy for enhancing the therapeutic potential of peptide-based drug candidates. For the specific sequence this compound, which contains multiple liabilities for proteolytic cleavage, head-to-tail cyclization is predicted to confer a substantial increase in stability when exposed to human serum. The conformational rigidity imparted by the cyclic structure serves as a shield against the degradative action of both exopeptidases and endopeptidases. The experimental protocols detailed herein provide a clear and reliable framework for researchers to empirically validate this stability enhancement, generating the critical data needed to advance promising peptide candidates in the drug development pipeline.

References

  • Fairlie, D.P., & Dantas de Oliveira, C. (2021). Approaches for peptide and protein cyclisation. RSC Chemical Biology. Available at: [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry. Available at: [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2012). Flexible Or Fixed: A Comparative Review Of Linear And Cyclic Cancer-Targeting Peptides. Future Science. Available at: [Link]

  • D'Souza, R., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

  • LifeTein. (2024). Should My Peptide Be Cyclic?. LifeTein. Available at: [Link]

  • In Silico Design. (2025). Prediction of Protein Cut Sites with PeptideCutter Web Tool. In Silico Design. Available at: [Link]

  • Zhou, H.X. (2003). Effect of backbone cyclization on protein folding stability: chain entropies of both the unfolded and the folded states are restricted. Journal of Molecular Biology. Available at: [Link]

  • Consensus. (n.d.). What are the thermodynamic consequences of cyclization constraints in peptide-protein binding?. Consensus. Available at: [Link]

  • Dantas de Oliveira, C., & Fairlie, D.P. (2021). Approaches for peptide and protein cyclisation. ResearchGate. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Comparison between approved cyclic and linear peptides. ResearchGate. Available at: [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Available at: [Link]

  • Wu, J., et al. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. RSC Chemical Biology. Available at: [Link]

  • Di, L. (2023). Instability of Peptide and Possible Causes of Degradation. MDPI Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate. Available at: [Link]

  • Giansanti, P., et al. (2016). Protein cleaver: an interactive web interface for in silico prediction and systematic annotation of protein digestion-derived peptides. Frontiers in Genetics. Available at: [Link]

  • Yi, J., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE. Available at: [Link]

  • Bavec, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Powell, M.F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research. Available at: [Link]

  • Song, J., et al. (2019). iProt-Sub: A comprehensive package for accurately mapping and predicting protease-specific substrates and cleavage sites. Briefings in Bioinformatics. Available at: [Link]

  • Expasy. (n.d.). PeptideCutter. Expasy. Available at: [Link]

  • I-Gent. (n.d.). Site Prediction - Input. I-Gent. Available at: [Link]

  • Biondi, L., & De Zotti, M. (2019). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Available at: [Link]

  • Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology. Available at: [Link]

  • Bavec, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Brunel, F.M., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Springer Nature. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]

  • Li, Y., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Future Science. Available at: [Link]

  • Miller, S.J. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. ResearchGate. Available at: [Link]

  • White, C.J., & Yudin, A.K. (2018). The Pseudoproline Approach to Peptide Cyclization. Australian Journal of Chemistry. Available at: [Link]

  • Future Medicine. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides in human serum. Future Medicine. Available at: [Link]

  • Ryu, C.Y. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies. Available at: [Link]

Sources

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